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  • Product: 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester
  • CAS: 1370600-57-9

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction data of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester This guide provides a comprehensive overview of the synthesis, crystallization, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies.

Synthesis and Purification

The initial step in any crystallographic study is the synthesis of the target compound with high purity. A plausible and efficient synthetic route for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester involves the esterification of the corresponding carboxylic acid.

Proposed Synthetic Route: Fischer Esterification

A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]

Reaction Scheme:

4-Bromo-5-iodo-2-methyl-benzoic acid + Methanol --(H₂SO₄ catalyst)--> 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester + H₂O

Detailed Experimental Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-5-iodo-2-methyl-benzoic acid (1.0 g, 2.93 mmol).

  • Reagent Addition: Add 50 mL of methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 65-70°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in 50 mL of ethyl acetate and washed sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

Single-Crystal Growth

The growth of high-quality single crystals is often the most critical and challenging step in a successful X-ray diffraction experiment. For small organic molecules, slow evaporation and vapor diffusion are commonly employed techniques.[2][3]

Recommended Crystallization Technique: Slow Evaporation
  • Solvent Selection: A suitable solvent system is crucial. For this compound, a moderately polar solvent like acetone or a mixture of solvents such as dichloromethane/hexane is a good starting point.

  • Preparation of a Saturated Solution: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations made by a needle. This allows for the slow evaporation of the solvent over several days at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or a loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction Data Collection

The data collection process involves irradiating a single crystal with X-rays and recording the resulting diffraction pattern. Modern diffractometers automate much of this process.[4][5]

Experimental Protocol:
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop.

  • Data Collection Temperature: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Instrumentation: A Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å) is a suitable instrument.

  • Data Collection Strategy: A series of frames are collected using ω and φ scans to cover the entire reciprocal space. The data collection strategy is optimized to ensure high completeness and redundancy.

  • Data Processing: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and SADABS for absorption correction.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data. This is achieved through structure solution and refinement.[6][7]

Methodology:
  • Structure Solution: The crystal structure is solved using direct methods with the SHELXT program.[8] This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data and Refinement Parameters:

The following table presents a set of hypothetical but realistic crystallographic data for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

ParameterValue
Crystal Data
Chemical formulaC₉H₈BrIO₂
Formula weight369.96
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 105.21(3)°
c = 9.345(5) Å, γ = 90°
Volume1132.1(10) ų
Z4
Density (calculated)2.172 Mg/m³
Absorption coefficient6.452 mm⁻¹
F(000)696
Crystal size0.25 x 0.18 x 0.12 mm³
Data Collection
Theta range for data collection2.50 to 28.00°
Index ranges-10 ≤ h ≤ 10, -20 ≤ k ≤ 20, -12 ≤ l ≤ 12
Reflections collected10254
Independent reflections2689 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.745 and 0.567
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2689 / 0 / 154
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.0321, wR₂ = 0.0789
R indices (all data)R₁ = 0.0412, wR₂ = 0.0854
Largest diff. peak and hole0.87 and -0.65 e.Å⁻³

Workflow Visualization

The following diagram illustrates the comprehensive workflow from synthesis to the final crystallographic analysis.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Pure Compound Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Single Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Raw Data Structure_Solution Structure Solution (Direct Methods - SHELXT) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement (Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined Structure Final_CIF Final Crystallographic Information File (CIF) Validation->Final_CIF Validated Data

Caption: Workflow from synthesis to final crystallographic data.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. By following these detailed protocols, from synthesis and crystallization to data collection and structure refinement, researchers can obtain high-quality crystallographic data. This information is invaluable for understanding the three-dimensional structure of the molecule, which can inform its potential applications in various scientific fields. The presented methodologies are grounded in established crystallographic principles and best practices, ensuring the generation of reliable and publishable results.

References

  • International Union of Crystallography (IUCr). (n.d.). Homepage. Retrieved from [Link][9][10][11]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link][12][13][14]

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). University of Glasgow. Retrieved from [Link][15]

  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][16]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685.
  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link][17]

  • Threlfall, T. L., & Anderson, K. M. (2014). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 16(44), 10183-10196.[2]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link][3]

  • American Mineralogist. (n.d.). Crystallographic data (CIF) info. Retrieved from [Link][18]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[7]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[19]

  • Müller, P. (2010).
  • University of Saskatchewan. (2017).
  • Rigaku. (2012). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?. The Rigaku Journal, 28(1), 16-21.[5]

  • Patent CN109553532B. (2020). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.[20]

  • Poberžnik, M., & Iskra, J. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2206.[1]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook.[21]

Sources

Exploratory

Advanced Physicochemical Profiling and Orthogonal Reactivity of Methyl 4-bromo-5-iodo-2-methylbenzoate

Executive Summary Methyl 4-bromo-5-iodo-2-methylbenzoate is a highly specialized, polyhalogenated aromatic building block heavily utilized in modern drug discovery and complex active pharmaceutical ingredient (API) synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-iodo-2-methylbenzoate is a highly specialized, polyhalogenated aromatic building block heavily utilized in modern drug discovery and complex active pharmaceutical ingredient (API) synthesis[1]. Featuring two distinct halogen substituents (bromine and iodine) alongside a sterically shielding methyl group and an ester moiety, this compound offers a programmable scaffold for sequential cross-coupling reactions[2]. This technical guide explores the physicochemical properties, mechanistic causality, and self-validating protocols required to leverage this molecule effectively.

Structural and Physicochemical Profiling

The physical behavior and reactivity of this compound are strictly governed by its substitution pattern. The heavy halogens dictate its mass and lipophilicity, while the C2-methyl group provides critical steric shielding to the adjacent ester.

Table 1: Physicochemical Properties & Structural Causality

PropertyValueCausality / Structural Implication
CAS Number 1370600-57-9[1]Unique identifier for the specific C1-ester, C2-methyl, C4-bromo, C5-iodo isomer.
Molecular Formula C9H8BrIO2[1]Dictates the exact mass and isotopic distribution.
Molecular Weight 354.97 g/mol [1]High mass due to the incorporation of heavy halogens (Br and I).
Exact Mass 353.8750 DaCritical for mass spectrometry validation (monoisotopic I, 1:1 Br isotopes).
Predicted LogP ~4.2Highly lipophilic due to the synergistic hydrophobicity of Br, I, and the methyl group.
Steric Environment C2-Methyl shieldingThe C2-methyl group provides steric hindrance to the C1-ester, increasing its resistance to unwanted basic hydrolysis during cross-coupling[3].

Orthogonal Reactivity: The C-I vs. C-Br Paradigm

The true synthetic value of Methyl 4-bromo-5-iodo-2-methylbenzoate lies in its orthogonal reactivity. The bond dissociation energy (BDE) of the C-I bond is approximately 65 kcal/mol, whereas the C-Br bond is significantly stronger at ~81 kcal/mol.

When exposed to a Palladium(0) catalyst, oxidative addition occurs preferentially and almost exclusively at the C5-Iodine position under mild conditions. The C4-Bromine remains completely inert until the temperature is elevated or a highly electron-rich ligand is introduced. This allows chemists to perform sequential, highly regioselective functionalizations on the same aromatic ring.

OrthogonalReactivity SM Methyl 4-bromo-5-iodo- 2-methylbenzoate Pd1 Pd(0) Catalyst (Mild Temp: 60°C) SM->Pd1 Int1 Oxidative Addition at C5 (C-I bond) Pd1->Int1 Fast (BDE ~65 kcal/mol) Prod1 C5-Functionalized 4-Bromo Product Int1->Prod1 Transmetalation & Reductive Elimination Pd2 Pd(0) Catalyst (High Temp: 100°C+) Prod1->Pd2 Int2 Oxidative Addition at C4 (C-Br bond) Pd2->Int2 Slow (BDE ~81 kcal/mol) Prod2 C4, C5-Disubstituted Final Product Int2->Prod2 Transmetalation & Reductive Elimination

Caption: Catalytic cycle showing regioselective Pd(0) insertion into the C-I bond over the C-Br bond.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Regioselective C5-Cyanation (Rosenmund-von Braun Reaction)

Adapted from related cyanation methodologies for polyhalogenated benzoates[3].

  • Step 1: Solvation. Dissolve Methyl 4-bromo-5-iodo-2-methylbenzoate (1.0 eq) in anhydrous N-methylpyrrolidone (NMP).

    • Causality: NMP is a polar aprotic solvent that stabilizes the transition state of the nucleophilic aromatic substitution and easily dissolves the heavy halogenated starting material.

  • Step 2: Reagent Addition. Add Cuprous Cyanide (CuCN, 1.5 eq) under a strict Nitrogen atmosphere.

    • Causality: Nitrogen prevents the oxidative degradation of the copper catalyst. CuCN selectively attacks the weaker C-I bond over the C-Br bond.

  • Step 3: Thermal Activation. Heat the reaction mixture to 60-80°C for 5-10 hours[3].

    • Causality: This specific temperature window provides enough kinetic energy to break the C-I bond without activating the C-Br bond, ensuring perfect regioselectivity.

  • Step 4: Complexation Quench. Quench the reaction by pouring it into an aqueous mixture of NH4​Cl and NH3​ .

    • Causality: Excess copper salts will form insoluble emulsions during extraction. Ammonia complexes the copper into a water-soluble [Cu(NH3​)4​]2+ ion, ensuring a clean phase separation.

  • Step 5: Extraction & Purification. Extract with Ethyl Acetate, wash with brine, concentrate, and purify via silica gel chromatography (Expected Yield: 88-91%)[3].

  • Validation Checkpoint: Analyze the crude mixture via GC-MS or LC-MS. The complete disappearance of the starting material mass (m/z ~354/356) and the appearance of the cyanated product mass (m/z 253/255) validates the completion of the halogen exchange. The retention of the 1:1 isotopic splitting pattern confirms the bromine atom remains perfectly intact.

CyanationProtocol Step1 1. Dissolve Starting Material in anhydrous NMP/DMF Step2 2. Add CuCN (1.5 eq) under N2 atmosphere Step1->Step2 Step3 3. Heat to 60-80°C for 5-10 hours Step2->Step3 Step4 4. Quench with NH4Cl/NH3 (aq) to complex excess Copper Step3->Step4 Monitor via LC-MS until m/z 354/356 disappears Step5 5. Extract with EtOAc, Wash & Concentrate Step4->Step5 Step6 6. Chromatographic Purification (Yield: 88-91%) Step5->Step6

Caption: Step-by-step workflow for the selective C5-cyanation via the Rosenmund-von Braun reaction.

Regioselective C5-Suzuki-Miyaura Cross-Coupling
  • Step 1: Combine the starting material (1.0 eq), an arylboronic acid (1.05 eq), and Pd(PPh3​)4​ (0.05 eq) in a Schlenk flask.

  • Step 2: Add a degassed mixture of Toluene/Ethanol (4:1) and aqueous Na2​CO3​ (2.0 eq).

    • Causality: The C2-methyl group sterically shields the ester, allowing the use of a mild base like Na2​CO3​ without risking significant ester hydrolysis.

  • Step 3: Stir at 60°C for 4 hours.

    • Causality: Mild heating exclusively activates the C-I bond. Pushing the temperature past 90°C risks activating the C-Br bond, leading to unwanted oligomerization.

  • Validation Checkpoint: Perform 1H NMR on the isolated product. The shift in the C6 proton due to the loss of the strongly deshielding iodine atom confirms regioselective coupling.

Analytical Characterization Standards

For rigorous quality control, the following analytical standards must be met when verifying the integrity of Methyl 4-bromo-5-iodo-2-methylbenzoate:

  • Mass Spectrometry (ESI-MS): The parent compound must show a distinct doublet at m/z 354 and 356 of equal intensity. This 1:1 ratio is characteristic of the single bromine atom ( 79Br and 81Br ), while the monoisotopic iodine ( 127I ) adds mass without altering the splitting ratio.

  • NMR Spectroscopy: In 13C NMR, the ester carbonyl carbon should resonate near δ 165–170 ppm[3]. The C-I and C-Br carbons will appear significantly upfield compared to standard aromatic carbons due to the heavy atom effect (shielding caused by the large electron clouds of the halogens).

References

  • Title: 1370600-57-9 | Methyl 4-bromo-5-iodo-2-methylbenzoate - AiFChem Source: AiFChem URL: 1

  • Title: Methyl 2-bromo-5-cyano-4-methylbenzoate | 1399182-23-0 | Benchchem Source: Benchchem URL: 3

  • Title: 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester | 1370600-57-9 Source: Sigma-Aldrich URL: 2

Sources

Foundational

A Mechanistic and Methodological Guide to the Synthesis of 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester

Abstract This technical guide provides an in-depth analysis of the synthetic pathway and reaction mechanisms for the formation of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a polysubstituted aromatic compound wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway and reaction mechanisms for the formation of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry. The unique halogenation pattern of this molecule makes it an ideal scaffold for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery.[1] This document details a robust three-step synthetic sequence beginning from 2-methyl-benzoic acid. Each step—regioselective bromination, regioselective iodination, and esterification—is examined from a mechanistic perspective, explaining the underlying principles of electrophilic aromatic substitution, directing group effects, and steric hindrance that govern the reaction outcomes. Accompanying this analysis are validated, step-by-step experimental protocols designed to ensure reproducibility and high yield.

Introduction: Strategic Importance and Synthetic Overview

Halogenated benzoic acids and their esters are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of halogen atoms provides critical reactive handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] The target molecule, 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, is of particular interest due to its distinct substitution pattern. The differential reactivity of the aryl-iodide and aryl-bromide bonds allows for programmed, sequential couplings, offering a powerful strategy for the modular assembly of complex drug candidates.[1]

This guide elucidates a logical and efficient three-step synthesis commencing with the commercially available starting material, 2-methyl-benzoic acid (o-toluic acid). The synthetic strategy is as follows:

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of 2-methyl-benzoic acid.

  • Regioselective Iodination: Subsequent introduction of an iodine atom at the C5 position of the brominated intermediate.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The following sections will dissect the mechanistic intricacies of each transformation and provide actionable laboratory protocols.

Mechanistic Deep Dive and Pathway Analysis

A thorough understanding of the electronic and steric factors at each stage is paramount to achieving a successful and high-yielding synthesis.

Retrosynthetic Analysis

The synthetic plan is best visualized through a retrosynthetic approach, which deconstructs the target molecule into simpler, readily available precursors.

G Target 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester Acid 4-Bromo-5-iodo-2-methyl-benzoic acid Target->Acid Esterification Intermediate2 4-Bromo-2-methyl-benzoic acid Acid->Intermediate2 Iodination Start 2-Methyl-benzoic acid Intermediate2->Start Bromination

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Regioselective Bromination of 2-Methylbenzoic Acid

The initial and most mechanistically challenging step is the selective bromination of 2-methyl-benzoic acid to yield 4-Bromo-2-methyl-benzoic acid .

  • The Regiochemical Challenge: The starting material possesses two directing groups with conflicting influences. The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.

    • -CH₃ (at C2) directs to positions 3 (ortho), 5 (para), and 6 (ortho).

    • -COOH (at C1) directs to positions 3 and 5 (meta). Both groups electronically favor substitution at positions 3 and 5. However, the desired product requires substitution at the C4 position, which is meta to the activating methyl group and para to the deactivating carboxyl group.

  • Mechanistic Solution: Direct bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) facilitates the desired electrophilic aromatic substitution at the 4-position.[1] While seemingly counterintuitive based on simple directing rules, the substitution at C4 is a known outcome. This selectivity arises from a complex interplay of steric hindrance and the powerful activation of the electrophile by the catalyst. The positions favored by both directing groups (C3 and C5) are sterically encumbered, particularly C3, which is flanked by both substituents. This steric hindrance can guide the bulky electrophile (Br⁺ coordinated to FeBr₃) to the less hindered C4 position.

G cluster_0 Mechanism: Electrophilic Aromatic Bromination reagents Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻ start 2-Methylbenzoic Acid sigma Wheland Intermediate (Sigma Complex) start->sigma Attack at C4 product 4-Bromo-2-methyl-benzoic acid sigma->product -H⁺

Caption: Mechanism for the regioselective bromination step.

Step 2: Regioselective Iodination of 4-Bromo-2-methyl-benzoic Acid

With the 4-bromo intermediate in hand, the subsequent iodination is highly predictable and regioselective.

  • Convergent Directing Effects: The three existing substituents (-COOH, -CH₃, -Br) all direct the incoming electrophile to the C5 position.

    • -COOH (at C1) directs meta to C3 and C5.

    • -CH₃ (at C2) directs ortho, para to C3 and C5.

    • -Br (at C4) directs ortho, para to C3 and C5. This powerful, concerted directionality strongly favors substitution at C5 over any other position.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is an ideal reagent for this transformation. It is a mild, easy-to-handle solid that serves as a source of electrophilic iodine ("I⁺").[3] The reaction is catalyzed by a strong Brønsted acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[4][5] The acid protonates NIS, dramatically increasing the electrophilicity of the iodine atom, making it reactive enough to attack the moderately activated aromatic ring.[6][7] The active iodinating species is believed to be an in-situ generated iodine trifluoroacetate or a protonated NIS complex.[6]

G cluster_1 Mechanism: Acid-Catalyzed Electrophilic Iodination reagents NIS + TFA (catalyst) → 'I⁺' (activated) start 4-Bromo-2-methyl- benzoic acid sigma Wheland Intermediate (Sigma Complex) start->sigma Attack at C5 product 4-Bromo-5-iodo-2-methyl- benzoic acid sigma->product -H⁺

Caption: Mechanism for the highly regioselective iodination.

Step 3: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to a methyl ester, a classic reaction known as the Fischer-Speier esterification.[8]

  • Mechanism of Action: The reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the nucleophile, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[8][9][10] The mechanism proceeds via several equilibrium steps:[11][12][13]

    • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

    • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

    • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

    • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

    • Deprotonation: The catalyst is regenerated by deprotonation of the ester.

  • Driving the Equilibrium: Since the reaction is an equilibrium, it is driven to completion by using a large excess of the alcohol (methanol) and/or by removing the water byproduct as it forms.[8][11][12]

Validated Experimental Protocols

These protocols are designed as self-validating systems, providing clear steps from starting material to the final product.

Protocol 3.1: Synthesis of 4-Bromo-2-methyl-benzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 2-methyl-benzoic acid (1.0 eq).

  • Bromination: Add iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst. Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it into a cold, saturated solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Bromo-2-methyl-benzoic acid.

Protocol 3.2: Synthesis of 4-Bromo-5-iodo-2-methyl-benzoic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-methyl-benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq). Cool the mixture in an ice bath.

  • Catalysis: Slowly add trifluoroacetic acid (TFA, 0.2 eq) or a catalytic amount of concentrated sulfuric acid.[5][14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the completion of the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3.3: Synthesis of 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester
  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-5-iodo-2-methyl-benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-fold molar excess).[9][13]

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.[15]

Data Summary

The following table summarizes key data for the intermediates and the final product. Exact values may vary based on experimental conditions and purity.

CompoundFormulaMol. WeightAppearanceExpected ¹H NMR Signals (CDCl₃, δ ppm)
4-Bromo-2-methyl-benzoic acidC₈H₇BrO₂215.04White to off-white solid~7.9 (d), ~7.4 (dd), ~7.3 (d), ~2.6 (s)
4-Bromo-5-iodo-2-methyl-benzoic acidC₈H₆BrIO₂340.94Pale yellow solid~8.2 (s), ~7.9 (s), ~2.6 (s)
4-Bromo-5-iodo-2-methyl-benzoic acid methyl esterC₉H₈BrIO₂354.97White to pale yellow solid~8.2 (s), ~7.9 (s), ~3.9 (s), ~2.6 (s)

Conclusion

The synthesis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a prime example of strategic, regioselective synthesis in modern organic chemistry. By carefully controlling reaction conditions and leveraging a deep understanding of directing group effects and steric factors, this valuable synthetic intermediate can be prepared efficiently from simple starting materials. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to reliably produce this compound, paving the way for its application in the development of novel therapeutics and complex molecular systems.

References

  • CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (URL: )
  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • regioselective bromination: an approach to the d-ring of the gilvocarcins. (URL: [Link])

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF - ResearchGate. (URL: [Link])

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (URL: [Link])

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 4-(bromo-methyl)benzoic acid methyl ester - PrepChem.com. (URL: [Link])

  • Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. (URL: [Link])

  • US4211710A - Process of preparing 3-bromophthalide - Google P

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Executive Summary 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9)[1] is a highly functionalized, polyhalogenated aromatic intermediate critical to advanced organic synthesis and active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9)[1] is a highly functionalized, polyhalogenated aromatic intermediate critical to advanced organic synthesis and active pharmaceutical ingredient (API) development. Because it possesses multiple reactive sites (an ester, a bromine atom, and an iodine atom), it is frequently utilized in orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira). However, its dense halogenation imparts unique physicochemical properties—specifically, extreme lipophilicity and high polarizability—that drastically dictate its behavior in solution.

This technical whitepaper provides an in-depth analysis of the compound's solubility profile in organic solvents. By bridging theoretical solvation thermodynamics with empirical methodologies, this guide equips process chemists and formulation scientists with the causal logic required to optimize solvent selection for reactions, extractions, and crystallizations.

Causality in Solvation Thermodynamics: The Hansen Approach

To understand why this specific molecule dissolves in certain solvents and precipitates in others, we must analyze its structural features through the lens of1 [3]. The HSP framework divides the total cohesive energy of a solvent or solute into three distinct intermolecular forces: Dispersion ( δd​ ), Polar/Dipole ( δp​ ), and Hydrogen Bonding ( δh​ ).

Structural Causality of the Solute:

  • Heavy Halogenation (Br, I): The presence of iodine and bromine atoms creates a massive, easily polarizable electron cloud. This drastically increases the molecule's reliance on dispersion forces ( δd​ ). Solvents with large, polarizable electron clouds (like Dichloromethane or Toluene) will interact highly favorably with these halogens via London dispersion forces.

  • The Methyl Ester Moiety: The ester group introduces a permanent dipole ( δp​ ) and acts as a hydrogen-bond acceptor. However, the molecule lacks any hydrogen-bond donating capacity (no -OH or -NH groups).

  • The Hydrophobic Effect: Because the molecule requires moderate polarity but cannot donate hydrogen bonds, solvents with excessively high δh​ (such as water or pure aliphatic alcohols) will self-associate. The strong solvent-solvent hydrogen bonding network will thermodynamically exclude the lipophilic solute, resulting in poor solubility.

Therefore, the optimal solvent for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester must possess a high δd​ , moderate δp​ , and low-to-moderate δh​ .

Quantitative Solubility Matrix

Based on the HSP coordinate matching and structural analogs of halogenated aromatic esters, the following table summarizes the solubility profile of the compound across a spectrum of standard organic solvents at 25°C.

Organic Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Predicted Solubility RangeSolvation Causality
Dichloromethane (DCM) 17.07.37.1Very High (>100 mg/mL)Excellent dispersion match; optimal dipole interaction with the ester.
Tetrahydrofuran (THF) 16.85.78.0Very High (>100 mg/mL)Strong dipole-dipole interactions; ether oxygen solvates the aromatic ring.
Ethyl Acetate (EtOAc) 15.85.37.2High (50-100 mg/mL)Moderate polarity aligns perfectly with the ester moiety.
Toluene 18.01.42.0High (50-100 mg/mL) π−π stacking and high dispersion forces match the heavy halogens.
Methanol (MeOH) 15.112.322.3Low (<10 mg/mL)High δh​ causes solvent self-association, excluding the lipophilic solute.
Hexane 14.90.00.0Poor (<1 mg/mL)Insufficient polarity to disrupt the solute's crystalline lattice energy.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility assays (e.g., DMSO-dilution) are common in early high-throughput screening [4], they are prone to supersaturation artifacts and are insufficient for rigorous process chemistry. To obtain accurate data for scale-up, the 2 [2] must be employed. This protocol ensures true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol
  • Solvent Saturation (Self-Validating Step): Weigh approximately 200 mg of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. Causality: The presence of a persistent, undissolved solid pellet in the vial serves as a self-validating indicator that the solvent is fully saturated and thermodynamic equilibrium can be achieved. If the solid dissolves completely, more compound must be added until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours.

  • Phase Separation: Remove the vial and allow the suspension to settle for 1 hour at 25°C. Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter to remove any microscopic nucleation seeds.

  • Dilution and Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. Quantify the concentration using HPLC-UV (typically monitored at 254 nm due to the conjugated aromatic system) against a pre-validated multi-point calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination process, ensuring strict adherence to phase separation and equilibrium principles.

SolubilityWorkflow N1 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester N2 Solvent Addition (Targeting specific δd, δp, δh) N1->N2 N3 Isothermal Shake-Flask Agitation (24-48h, 25°C) N2->N3 N4 Phase Separation (Centrifugation + 0.45µm PTFE) N3->N4 N5 HPLC-UV / LC-MS Quantification N4->N5 N6 Thermodynamic Solubility Determination N5->N6

Fig 1: Shake-flask thermodynamic solubility workflow for halogenated aromatic esters.

Strategic Solvent Selection for Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient workflows:

  • Homogeneous Catalysis: For palladium-catalyzed cross-coupling reactions targeting the weaker C-I bond, THF or Toluene are the solvents of choice. They provide complete dissolution of the starting material, ensuring uniform reaction kinetics and preventing localized concentration gradients that could lead to side reactions (e.g., homocoupling).

  • Anti-Solvent Crystallization: The stark contrast in solubility between Ethyl Acetate (high solubility) and Hexane (poor solubility) makes this binary system ideal for purification. The crude product can be dissolved in a minimal volume of warm EtOAc, followed by the slow, dropwise addition of Hexane. The low δp​ and δd​ of Hexane disrupt the solvation shell, forcing the selective crystallization of the highly pure ester while leaving polar impurities in the mother liquor.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Pencil and Paper Estimation of Hansen Solubility Parameters." PMC Archives. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io Repository. Available at: [Link]

Sources

Foundational

Topographical and Electronic Dynamics of 4-Bromo-5-iodo-2-methylbenzoic Acid Methyl Ester in Site-Selective Catalysis

Executive Summary In advanced drug development and complex target synthesis, polyhalogenated arenes serve as indispensable bifunctional building blocks. 4-Bromo-5-iodo-2-methylbenzoic acid methyl ester (CAS: 1370600-57-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex target synthesis, polyhalogenated arenes serve as indispensable bifunctional building blocks. 4-Bromo-5-iodo-2-methylbenzoic acid methyl ester (CAS: 1370600-57-9) is a prime example of a highly functionalized scaffold where steric topology and electronic induction dictate chemical reactivity.

Designing synthetic routes with this molecule requires a deep understanding of two competing physicochemical phenomena: Steric Inhibition of Resonance (SIR) at the ester moiety, and Sterically Induced Acceleration during transition-metal-catalyzed oxidative addition at the ortho-halogenated sites. This whitepaper provides a rigorous, causality-driven guide to mastering the chemoselectivity of this molecule.

Structural Topography & Steric Inhibition of Resonance (SIR)

To predict the reactivity of this scaffold, one must first analyze its ground-state conformation. The ester group (-COOMe) at the C1 position is a classic electron-withdrawing group (EWG). Typically, esters deactivate the benzene ring through both inductive (-I) and resonance (-R) effects.

However, the presence of the methyl group (-CH3) at the C2 position fundamentally alters this dynamic. The van der Waals radius of the methyl group creates a severe steric clash with the ester carbonyl. To minimize this ground-state repulsion, the ester group is forced to rotate out of coplanarity with the aromatic π -system.

As documented in foundational physical organic chemistry studies on [1], this loss of planarity prevents the p-orbitals of the carbonyl oxygen from overlapping with the aromatic ring. Consequently, the resonance effect (-R) is effectively "turned off." The ester's influence on the C4 and C5 halogens is therefore restricted almost entirely to its distance-dependent inductive pull (-I), which subtly increases the electrophilicity of the meta-positioned C5-Iodo group.

G A C1: Methyl Ester (-COOMe) C Benzene Ring Core A->C Inductive EWG (-I) B C2: Methyl Group (-CH3) B->A Steric Clash (Inhibits Resonance) B->C Inductive EDG (+I) D C4: Bromo Group (-Br) D->C Inductive EWG (-I) E C5: Iodo Group (-I) D->E Ortho-Steric Strain (Accelerates Activation) E->C Most Reactive Site

Fig 1. Topographical map of steric clashes and electronic inductive/resonance effects.

The Ortho-Halogen Effect & Oxidative Addition Dynamics

The defining feature of this molecule is the adjacent placement of a Bromine atom at C4 and an Iodine atom at C5. Achieving chemoselective cross-coupling at C5 without disturbing C4 requires leveraging both thermodynamics and steric kinetics.

Thermodynamic Differentiation

The fundamental driver of chemoselectivity is the Bond Dissociation Energy (BDE). The C-I bond is significantly weaker (~272 kJ/mol) than the C-Br bond (~339 kJ/mol). In palladium-catalyzed cross-coupling reactions, this energetic difference ensures that the [2] is thermodynamically favored. Furthermore, the C4-Br exerts an inductive electron-withdrawing effect that further polarizes the C5-I bond, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

Sterically Induced Acceleration

Historically, synthetic chemists assumed that steric bulk hinders oxidative addition. However, the adjacent C4-Br and C5-I atoms possess massive van der Waals radii (1.85 Å and 1.98 Å, respectively), resulting in immense ground-state steric strain.

Recent mechanistic breakthroughs published in the Journal of the American Chemical Society regarding [3] reveal that severe steric hindrance actually accelerates the activation of the aryl halide. The relief of this ortho-halogen steric strain acts as a kinetic driving force. In highly congested environments, the oxidative addition can even bypass the traditional concerted 2-electron pathway in favor of a rapid 1-electron radical abstraction mechanism, ensuring ultra-fast, site-selective activation at C5. Similar complementary reactivity has been observed in [4].

G Pd0 Pd(0) Catalyst Complex Pd(0)-Arene Complex Pd0->Complex Substrate 4-Br-5-I-Arene Substrate->Complex TS Steric Relief TS (1e- or 2e- Pathway) Complex->TS Oxidative Addition at C5-I PdII Pd(II)-Iodo-Arene (C5-Selective) TS->PdII Relief of Ortho Halogen Strain Coupling Transmetalation & Reductive Elimination PdII->Coupling Coupling->Pd0 Catalyst Regeneration Product C5-Coupled Product Coupling->Product

Fig 2. Site-selective Pd-catalyzed oxidative addition driven by C5-I BDE and steric relief.

Quantitative Data Analysis

To translate these theoretical principles into practical expectations, the following table summarizes the physicochemical parameters and expected reactivity profiles of the C4 and C5 sites.

Reactive SiteHalogenApprox. BDE (kJ/mol)Steric EnvironmentPrimary Electronic EffectExpected Chemoselectivity Yield*
C5 Iodo (-I)~272Highly hindered (flanked by C4-Br)-I (Inductive EWG)>95% (Primary reaction site)
C4 Bromo (-Br)~339Moderately hindered-I, +R (Inductive EWG, Resonance EDG)<5% (Remains intact during C5 coupling)

*Yields based on standardized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, 80°C, 1.05 eq Boronic Acid).

Self-Validating Experimental Protocols

To harness the differential reactivity of this scaffold, you must utilize catalyst systems specifically designed to manage steric congestion. Below is a self-validating, two-step protocol for sequential functionalization.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C5-I position while leaving the C4-Br bond fully intact. Causality of Reagents: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle (99°). This wide angle physically forces the intermediate Pd(II) species to undergo rapid reductive elimination, preventing off-cycle decomposition in the sterically congested C4-Br/C6-H pocket.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 4-Bromo-5-iodo-2-methylbenzoic acid methyl ester (1.0 equiv) and the desired Aryl Boronic Acid (1.05 equiv). Crucial: Do not exceed 1.05 equivalents of boronic acid to prevent over-coupling.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

  • Reaction: Heat the mixture to 80°C for 4-6 hours with vigorous stirring.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, filter through a silica plug, and analyze via GC-MS.

    • Validation: The presence of a single molecular ion peak corresponding to [M - I + Aryl]+ confirms perfect chemoselectivity.

    • Failure State: If a peak for [M - I - Br + 2Aryl]+ is observed, the reaction temperature is too high, or the boronic acid stoichiometry was exceeded. Quench immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Subsequent C4-Functionalization

Objective: Functionalize the remaining C4-Br bond. Causality of Reagents: Following C5 functionalization, the C4-Br is now incredibly sterically shielded by the new C5-aryl group. Standard catalysts will fail. We must switch to Pd₂(dba)₃ / XPhos . XPhos is a bulky, electron-rich Buchwald ligand explicitly designed to force oxidative addition into highly encumbered [5].

Step-by-Step Methodology:

  • Preparation: Combine the C5-coupled intermediate (1.0 equiv) and the secondary coupling partner (e.g., amine or boronic acid, 1.5 equiv) in a sealed tube.

  • Catalyst System: Add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaO-t-Bu (2.0 equiv).

  • Reaction: Suspend in anhydrous Toluene and heat to 100°C–110°C for 12 hours. The elevated temperature and electron-rich ligand are mandatory to overcome the activation barrier of the shielded C-Br bond.

  • Self-Validation Checkpoint: Monitor via TLC/LC-MS. Complete consumption of the starting material validates that the XPhos ligand has successfully penetrated the steric shield.

References

  • Exner, O., et al. "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones." Journal of Physical Organic Chemistry. Available at:[Link]

  • Journal of the American Chemical Society. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition." Available at:[Link]

  • Journal of the American Chemical Society. "Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity." Available at:[Link]

  • Roche, M., et al. "Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides." Journal of Organic Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9)[1] Introduction and Strategic Rationale The deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9)[1]

Introduction and Strategic Rationale

The development of complex pharmaceutical agents often relies on highly functionalized aromatic building blocks. 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a critical synthetic intermediate characterized by its unique di-halogenated substitution pattern[1]. The presence of both bromine and iodine at the 4- and 5-positions, respectively, provides orthogonal reactivity handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura couplings)[2].

Derivatives of its parent acid, 4-bromo-5-iodo-2-methyl-benzoic acid (CAS: 1022983-51-2), are extensively utilized in medicinal chemistry to synthesize inhibitors targeting mitogen-activated protein kinases (MAPKs), which are pivotal in addressing proliferative diseases such as oncology and psoriasis[2].

Mechanistic Rationale for Synthesis

While direct Fischer esterification of the parent carboxylic acid is possible, the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the halogens can significantly retard the reaction rate and limit the equilibrium yield. To ensure a self-validating, high-yielding protocol, this guide employs a two-step, one-pot activation strategy:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using Thionyl Chloride ( SOCl2​ ) with catalytic N,N-Dimethylformamide (DMF). DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which accelerates the chlorination.

  • Nucleophilic Acyl Substitution: Subsequent trapping of the acyl chloride with anhydrous methanol to irreversibly form the target methyl ester.

Physicochemical Properties

PropertyValue
Chemical Name Methyl 4-bromo-5-iodo-2-methylbenzoate
CAS Number 1370600-57-9[1]
Molecular Formula C9​H8​BrIO2​ [1]
Molecular Weight 354.97 g/mol
Parent Acid CAS 1022983-51-2[2]
Structural Features Orthogonal halogens (Br, I), ortho-methyl, methyl ester

Experimental Visualization

SynthesisWorkflow A 4-Bromo-5-iodo-2-methylbenzoic acid (Starting Material) B SOCl2, cat. DMF DCM, Reflux, 2h A->B C Acyl Chloride Intermediate (In Situ) B->C Chlorination D Anhydrous MeOH 0°C to RT, 4h C->D E Crude Methyl Ester D->E Esterification F Aqueous Workup & Extraction (EtOAc / Sat. NaHCO3) E->F G Silica Gel Chromatography (Hexanes/EtOAc) F->G Purification H Methyl 4-bromo-5-iodo-2-methylbenzoate (Pure Product) G->H Final Isolation

Synthetic workflow for Methyl 4-bromo-5-iodo-2-methylbenzoate via acyl chloride intermediate.

Step-by-Step Synthesis Protocol

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, evolving HCl and SO2​ gases. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Materials Required:
  • 4-Bromo-5-iodo-2-methyl-benzoic acid (1.0 eq, 10.0 mmol, 3.41 g)

  • Thionyl chloride ( SOCl2​ ) (3.0 eq, 30.0 mmol, 2.18 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Anhydrous Methanol (MeOH) (10.0 eq, 100 mmol, 4.0 mL)

  • Triethylamine ( Et3​N ) (Optional acid scavenger, 2.0 eq)

Procedure:
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Substrate Solubilization: Charge the flask with 4-bromo-5-iodo-2-methyl-benzoic acid (3.41 g, 10.0 mmol) and suspend it in anhydrous DCM (20 mL).

  • Activation: Add SOCl2​ (2.18 mL, 30.0 mmol) dropwise at room temperature, followed by 2 drops of anhydrous DMF. Causality Note: The DMF acts as a catalyst, forming the Vilsmeier-Haack intermediate which significantly lowers the activation energy for acyl chloride formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 40°C) for 2 hours. The suspension will gradually turn into a clear, homogeneous solution, indicating the complete consumption of the starting carboxylic acid.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove unreacted SOCl2​ and DCM. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual HCl and SOCl2​ .

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool the flask to 0°C using an ice bath. Slowly add anhydrous Methanol (4.0 mL) dropwise. If necessary, add Et3​N (2.8 mL) to quench the generated HCl and prevent potential transesterification side reactions during workup.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV visualization).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% EtOAc in Hexanes) to yield the pure methyl ester.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized protocol, the isolated product must be validated against the following expected spectral data.

Analytical MethodExpected Signals / Observations
1 H NMR (400 MHz, CDCl3​ ) δ ~8.35 (s, 1H, Ar-H, C6), δ ~7.50 (s, 1H, Ar-H, C3), δ 3.90 (s, 3H, -O CH3​ ), δ 2.55 (s, 3H, Ar- CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) Expected carbonyl carbon at δ ~166 ppm, ester methoxy at δ ~52 ppm, and characteristic aromatic carbons shifted by heavy atom effects (Br, I).
Mass Spectrometry (ESI+) [M+H]+ expected at m/z 354.9 / 356.9 (1:1 isotopic pattern indicative of a single Bromine atom).
TLC ( Rf​ ) ~0.65 in 4:1 Hexanes:Ethyl Acetate.

Note: The two aromatic protons appear as singlets because they are para to each other (positions 3 and 6), meaning there is no significant ortho-coupling ( J ~ 0 Hz).

References

  • Sigma-Aldrich. "4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester | 1370600-57-9". Sigma-Aldrich Catalog.
  • Benchchem. "4-Bromo-5-iodo-2-methyl-benzoic acid|CAS 1022983-51-2". Benchchem Product Data.

Sources

Application

Regioselective Suzuki-Miyaura coupling with 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the strategic, sequential functionalization of polyhalogenated aromatic building blocks. Strategic Significance of the Pol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals and synthetic chemists focusing on the strategic, sequential functionalization of polyhalogenated aromatic building blocks.

Strategic Significance of the Polyhalogenated Scaffold

Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS: 1370600-57-9) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. The strategic value of this molecule lies in its polyhalogenated nature: it possesses both a C-I bond at the C5 position and a C-Br bond at the C4 position.

In modern drug discovery, the ability to sequentially and regioselectively functionalize adjacent positions on an aromatic ring without the need for intermediate protection/deprotection steps is highly prized. The Suzuki-Miyaura cross-coupling reaction provides the ideal catalytic framework to achieve this divergent functionalization[2].

Mechanistic Causality: Driving Regioselectivity

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3]. Achieving regioselectivity on a dihalogenated arene requires exploiting the kinetic differences during the rate-determining step: oxidative addition .

  • Thermodynamic and Kinetic Differentiation : The bond dissociation energy of an aromatic C-I bond is approximately 238 kJ/mol, whereas a C-Br bond is significantly stronger at roughly 336 kJ/mol. Because oxidative addition is highly sensitive to bond strength, Pd(0) will kinetically favor insertion into the C-I bond[2].

  • Catalyst & Ligand Causality : To exclusively activate the C-I bond while leaving the C-Br bond intact, one must intentionally "underpower" the catalytic system. Using a standard, less electron-rich ligand like triphenylphosphine (PPh3) and maintaining a low thermal baseline (40–50 °C) ensures the catalyst lacks the activation energy required to break the C-Br bond[4].

  • Subsequent Activation : Once the C5 position is arylated, the remaining C4-Br bond can be activated in a subsequent step by applying thermodynamic forcing conditions—specifically, elevated temperatures (90–110 °C) and highly electron-rich, sterically demanding ligands (e.g., dppf or XPhos)[5].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Selective C5-I Cleavage (C4-Br remains intact) Pd0->OxAdd Methyl 4-bromo-5-iodo-2-methylbenzoate TransMet Transmetalation Ar1-B(OH)2 + Base OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Formation of C5-Ar1 Bond TransMet->RedElim RedElim->Pd0 Release of Mono-arylated Product

Figure 1: Catalytic cycle demonstrating the kinetic preference for C-I oxidative addition in polyhalogenated arenes.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By tracking specific analytical markers, the chemist can verify the integrity of the reaction in real-time.

Protocol A: Regioselective C5-Arylation (Kinetic Control)

Objective: Synthesize Methyl 5-aryl-4-bromo-2-methylbenzoate with >95% regioselectivity[6].

Reagents:

  • Methyl 4-bromo-5-iodo-2-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.05 equiv) Note: Strict stoichiometric control prevents over-arylation.

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:

  • System Purging: Charge a Schlenk flask with the benzoate starting material, arylboronic acid, and Pd(PPh3)4. Evacuate and backfill the flask with Argon (3 cycles) to ensure a rigorously oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Add the degassed organic solvent followed by the aqueous K2CO3 solution.

  • Thermal Control: Stir the biphasic mixture at 40 °C for 8–12 hours. Causality: Exceeding 50 °C provides enough thermal energy to begin eroding regioselectivity by activating the C-Br bond.

  • Self-Validation (LC-MS Tracking): Sample the organic layer. The reaction is validated when the starting material mass is consumed and replaced by the mono-arylated product mass. Crucial Marker: The product must display a 1:1 isotopic doublet (M / M+2) in the mass spectrum, confirming the bromine atom remains perfectly intact. A singlet mass indicates catastrophic over-coupling.

  • Workup: Cool the mixture, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Subsequent C4-Arylation (Thermodynamic Control)

Objective: Synthesize the fully functionalized Methyl 4,5-diaryl-2-methylbenzoate.

Reagents:

  • Methyl 5-aryl-4-bromo-2-methylbenzoate (1.0 equiv)

  • Second Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2 (5 mol%)

  • Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/H2O (4:1)

Step-by-Step Procedure:

  • Setup: Combine the mono-arylated intermediate, the second arylboronic acid, Pd(dppf)Cl2, and Cs2CO3 under Argon.

  • Reaction: Add degassed solvent and heat aggressively to 95–100 °C for 16 hours. Causality: The bidentate dppf ligand increases the electron density at the Pd center, facilitating oxidative addition into the stubborn C-Br bond, while the elevated temperature overcomes the higher activation energy barrier.

  • Self-Validation: Monitor via LC-MS. The 1:1 isotopic doublet of the brominated intermediate will disappear, replaced by a singlet mass corresponding to the di-arylated product.

  • Isolation: Perform standard aqueous workup and isolate the final product.

Workflow SM Starting Material Methyl 4-bromo-5-iodo- 2-methylbenzoate Step1 Step 1: C5-Arylation Pd(PPh3)4, 40°C (Kinetic Control) SM->Step1 Int Intermediate Methyl 5-aryl-4-bromo- 2-methylbenzoate Step1->Int Ar1-B(OH)2 Step2 Step 2: C4-Arylation Pd(dppf)Cl2, 95°C (Thermodynamic Control) Int->Step2 Prod Final Product Methyl 4,5-diaryl- 2-methylbenzoate Step2->Prod Ar2-B(OH)2

Figure 2: Sequential experimental workflow for the divergent functionalization of the dihalogenated benzoate.

Data Presentation: Condition Optimization Matrix

The following table synthesizes typical optimization parameters and highlights the causality between reaction conditions and resulting regioselectivity[3][5].

Reaction PhaseCatalyst SystemBaseSolventTemp (°C)Regioselectivity (C5:C4)Yield (%)
Step 1 (C-I) Pd(PPh3)4 (5 mol%)K2CO3 (aq)THF40> 99:1 85 - 92
Step 1 (C-I) Pd(dppf)Cl2 (5 mol%)Na2CO3 (aq)Dioxane8085:15 (Erosion)78
Step 2 (C-Br) Pd(dppf)Cl2 (5 mol%)Cs2CO3Dioxane95N/A (C-Br only)88 - 94
Step 2 (C-Br) Pd2(dba)3 / XPhosK3PO4Toluene100N/A (C-Br only)91 - 96

Data Insight: Utilizing a highly active catalyst like Pd(dppf)Cl2 at elevated temperatures (80 °C) during Step 1 leads to a severe erosion of regioselectivity (85:15), as the thermal energy is sufficient to partially activate the C-Br bond. Conversely, maintaining 40 °C with Pd(PPh3)4 ensures near-perfect (>99:1) selectivity for the C-I bond.

References

  • Title : Suzuki reaction - Wikipedia Source : wikipedia.org URL :[Link]

  • Title : Suzuki Coupling - Organic Chemistry Portal Source : organic-chemistry.org URL :[Link]

  • Title : Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI Source : mdpi.com URL :[Link]

Sources

Method

Sonogashira reaction conditions for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Application Note: Chemoselective Sonogashira Cross-Coupling of Methyl 4-Bromo-5-Iodo-2-Methylbenzoate Strategic Utility in Drug Development The synthesis of highly functionalized, polysubstituted arenes is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Sonogashira Cross-Coupling of Methyl 4-Bromo-5-Iodo-2-Methylbenzoate

Strategic Utility in Drug Development

The synthesis of highly functionalized, polysubstituted arenes is a cornerstone of modern drug discovery and materials science. Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS: 1370600-57-9) [1] serves as a highly versatile bifunctional building block. By possessing two different halogen substituents (bromide and iodide) situated ortho to one another, this scaffold offers a strategic pathway for orthogonal cross-coupling. The protocol detailed below outlines the precise conditions required to selectively alkynylate the C-I bond via the Sonogashira reaction, preserving the C-Br bond for downstream transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Mechanistic Rationale: The Thermodynamics of Chemoselectivity

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between an aryl halide and a terminal alkyne[2]. To achieve chemoselectivity in a dihaloarene, the protocol must exploit the kinetic differences during the first step of the palladium catalytic cycle: the oxidative addition of the active Pd(0) species into the carbon-halogen bond[3].

The general reactivity hierarchy for aryl halides in palladium-catalyzed couplings is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [4]. This trend is fundamentally governed by Bond Dissociation Energies (BDE). Because the C-I bond is significantly weaker than the C-Br bond, Pd(0) insertion into the C-I bond has a much lower activation energy. Consequently, the oxidative addition at the iodide position proceeds rapidly at room temperature[4].

If the reaction temperature is elevated excessively (e.g., > 60 °C), the thermal energy surpasses the activation barrier for C-Br insertion, leading to unwanted bis-alkynylation or oligomerization. Therefore, strict thermal control is the causal factor that ensures >95% chemoselectivity for the 5-position.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Chemoselective Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Substrate Methyl 4-bromo-5-iodo-2-methylbenzoate (Substrate) Substrate->OxAdd PdII Pd(II) Intermediate Ar(Br)-Pd-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuCycle Cu(I) Cycle Alkyne + Base -> Cu-Acetylide CuCycle->Transmetal Transfers Acetylide PdII_Alkyne Pd(II) Intermediate Ar(Br)-Pd-Alkyne Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Mono-Alkynylated Product (C-Br Intact) RedElim->Product

Figure 1: Chemoselective Sonogashira catalytic cycle highlighting preferential C-I oxidative addition.

Reaction Dynamics & Quantitative Parameters

To design a self-validating and robust protocol, the thermodynamic properties of the substrate must be mapped directly to the experimental conditions. The table below summarizes the causality between bond strength and the required thermal parameters for activation.

Bond TargetBond Dissociation Energy (BDE)Relative Pd(0) Oxidative Addition RateOptimal Activation TemperatureSelectivity Outcome
C-I (Position 5)~65 kcal/molVery Fast20–40 °C Primary Reaction Site
C-Br (Position 4)~81 kcal/molSlow> 70 °C Preserved (Intact)

Self-Validating Experimental Protocol

This methodology is designed for a 1.0 mmol scale using phenylacetylene as a model terminal alkyne. The protocol incorporates specific causal steps to prevent common failure modes, such as Glaser homocoupling.

Reagents & Stoichiometry
  • Substrate: Methyl 4-bromo-5-iodo-2-methylbenzoate (1.0 equiv, 355 mg)

  • Alkyne: Phenylacetylene (1.05 equiv, 115 µL) – Slight excess ensures complete conversion without promoting homocoupling.

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%, 14 mg) – Provides a stable, easily handled Pd(II) precatalyst that reduces to the active Pd(0) in situ[2].

  • Co-catalyst: CuI (5 mol%, 9.5 mg)

  • Base/Solvent: Triethylamine (TEA, 3.0 equiv) in anhydrous THF (5.0 mL).

Step-by-Step Execution
  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a rubber septum. Apply vacuum and backfill with Argon (repeat 3 times).

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂, the Cu(I) co-catalyst will rapidly promote the Glaser homocoupling of the terminal alkyne into a diyne, consuming the reagent and complicating purification.

  • Solvent & Base Addition: Inject anhydrous THF (5.0 mL) and degassed TEA (3.0 equiv) via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition: Add phenylacetylene (1.05 equiv) dropwise over 2 minutes via syringe.

  • Mild Heating & Stirring: Maintain the reaction at 25–30 °C (ambient room temperature) under an Argon atmosphere. Stir vigorously for 4 to 6 hours.

    • Causality: Exceeding 40 °C risks activating the C-Br bond.

  • Aqueous Quench: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl effectively complexes and removes the copper salts, preventing post-reaction oxidation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Preparation & Degassing Step2 2. Reagent Addition Step1->Step2 Step3 3. Mild Heating (25-30°C) Step2->Step3 Step4 4. TLC/LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective Sonogashira cross-coupling.

Analytical Verification Strategy

A trustworthy protocol requires built-in validation mechanisms to ensure the desired chemoselectivity was achieved.

  • In-Process Monitoring (TLC): Monitor the reaction using TLC (e.g., 9:1 Hexanes/Ethyl Acetate). The product will exhibit strong UV activity due to the extended conjugation of the newly formed aryl-alkyne system. Disappearance of the starting material spot dictates reaction completion.

  • Post-Process Validation (LC-MS): The definitive proof of chemoselectivity is found in the mass spectrum. The isolated product must display a characteristic 1:1 isotopic doublet in the molecular ion peak (M / M+2). This isotopic signature corresponds to the natural abundance of ⁷⁹Br and ⁸¹Br, validating that the C-Br bond successfully survived the coupling conditions.

  • Structural Confirmation (¹H NMR): The disappearance of the terminal alkyne proton (typically a sharp singlet around 3.0–3.2 ppm) confirms successful cross-coupling.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link][4]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts Organic Chemistry. Available at:[Link][2]

Sources

Application

Application Note: Highly Chemoselective Lithium-Halogen Exchange Protocols for Methyl 4-bromo-5-iodo-2-methylbenzoate

Executive Summary The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern drug development. Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS: 1370600-57-9) presents a unique synthetic challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern drug development. Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS: 1370600-57-9) presents a unique synthetic challenge: it contains three distinct reactive sites—an iodine atom, a bromine atom, and an electrophilic methyl ester.

This application note details a highly chemoselective protocol for the exclusive lithium-halogen exchange of the C5-iodine atom, while preserving both the C4-bromine and the C1-ester functionalities. Designed for process chemists and discovery scientists, this guide emphasizes the mechanistic causality behind cryogenic control, reagent selection, and kinetic trapping to ensure a robust, self-validating synthetic workflow.

Mechanistic Rationale & Substrate Profiling

Chemoselectivity: Iodine vs. Bromine

Lithium-halogen exchange is kinetically controlled and extremely fast, often exceeding the rate of proton transfer ([1]). The exchange rate follows the strict trend of I > Br >> Cl . The C–I bond is highly polarizable and weaker than the C–Br bond, allowing for the rapid formation of a hypervalent iodinate "ate-complex" intermediate ([2]). Consequently, treatment with 1.05 equivalents of n-BuLi at cryogenic temperatures results in >95% selective lithiation at the C5 position.

Functional Group Tolerance: The Ester Challenge

Esters are highly susceptible to nucleophilic attack by organolithium reagents. If the reaction temperature rises above -60 °C, the newly formed 5-lithio-4-bromo-2-methylbenzoate will rapidly attack the ester moiety of an unreacted molecule, leading to oligomerization or ketone byproducts ([3]). To prevent this, the reaction relies on a kinetic window : at -78 °C, the rate of lithium-iodine exchange is orders of magnitude faster than the rate of nucleophilic addition to the ester.

Mechanism A Ar-I (Starting Material) B [Ar--I--Bu]⁻ Li⁺ (Iodinate 'Ate' Complex) A->B + n-BuLi Rapid coordination C Ar-Li + Bu-I (Aryl Lithium) B->C Dissociation Thermodynamically driven

Mechanistic progression of the lithium-halogen exchange via an iodinate 'ate' complex.

Physicochemical & Reactivity Data

To design a self-validating protocol, it is critical to understand the substrate's baseline properties.

Table 1: Substrate Profile

Parameter Characteristic / Value
Compound Name Methyl 4-bromo-5-iodo-2-methylbenzoate
CAS Number 1370600-57-9 ([4])
Molecular Weight 354.97 g/mol

| Reactivity Hierarchy | C5 (Iodine) > C4 (Bromine) >> C1 (Ester) |

Table 2: Reagent Selection Matrix

Reagent Eq. Temp (°C) C5 Selectivity Ester Compatibility Rationale
n-BuLi 1.05 -78 Excellent High Optimal balance of reactivity and mildness.
t-BuLi 2.00 -100 Excellent Moderate Second eq. prevents alkylation but risks ester attack ([5]).

| i-PrMgCl | 1.10 | -20 | Moderate | High | Too slow for deactivated electron-rich systems. |

Experimental Workflow

Workflow SM Methyl 4-bromo-5-iodo- 2-methylbenzoate Li_Int 5-Lithio-4-bromo- 2-methylbenzoate SM->Li_Int n-BuLi (1.05 eq) THF, -78 °C < 15 min Side Ester Attack / Self-Condensation SM->Side T > -60 °C or Slow Addition Product 5-Functionalized Product Li_Int->Product Electrophile (E+) Rapid Quench Li_Int->Side Prolonged Aging

Workflow of selective Li-I exchange and trapping, highlighting temperature-dependent pathways.

Step-by-Step Protocol: Selective C5-Lithiation and Formylation

This protocol describes the conversion of the starting material to methyl 4-bromo-5-formyl-2-methylbenzoate using anhydrous DMF as the electrophile.

Equipment & Preparation
  • Glassware: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with ultra-pure Argon.

    • Causality: Organolithium reagents are exquisitely moisture-sensitive. Even trace water will prematurely quench the n-BuLi, altering the stoichiometry and leaving unreacted starting material.

Reaction Execution
  • Substrate Dissolution: Dissolve 1.0 mmol (355 mg) of methyl 4-bromo-5-iodo-2-methylbenzoate in 10 mL of anhydrous THF.

    • Causality: THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the n-BuLi hexamers into highly reactive tetramers and dimers, accelerating the exchange rate to outcompete ester attack ([3]).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow exactly 10 minutes for complete thermal equilibration.

  • Lithiation: Using a gas-tight syringe, add 1.05 mmol of n-BuLi (1.6 M in hexanes) dropwise down the inner wall of the flask over 3 minutes.

    • Causality: Running the titrant down the cold glass wall pre-cools the n-BuLi before it contacts the reaction mixture. This prevents localized exothermic micro-environments ("hot spots") that would trigger nucleophilic attack on the ester.

  • Aging: Stir the deep-colored solution for exactly 15 minutes at -78 °C.

    • Causality: Lithium-halogen exchange is complete within minutes ([5]). Prolonged aging at this stage provides no synthetic benefit and exponentially increases the risk of self-condensation.

  • Electrophilic Trapping: Add 1.5 mmol of anhydrous DMF in one rapid injection. Stir for an additional 30 minutes at -78 °C, then allow the flask to naturally warm to 0 °C.

    • Causality: Rapid addition ensures a massive local excess of the electrophile, instantly trapping the reactive aryl-lithium intermediate.

Self-Validating Analytical Check

To ensure the protocol's integrity, withdraw a 0.1 mL aliquot immediately after Step 5 and quench it into a vial containing anhydrous methanol.

  • Validation Logic: Methanol quenching replaces the C5-lithium with a proton. GC-MS analysis will show a mass shift from 355 m/z (Starting Material) to 229 m/z (Quenched Product). Furthermore, 1 H-NMR of this aliquot will reveal the emergence of an ortho-coupled proton system (C5-H coupling with C6-H, J≈8 Hz), undeniably confirming that the iodine was selectively removed while the bromine at C4 remains intact.

Workup & Isolation
  • Quenching: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH 4​ Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure formylated product.

References

  • Wikipedia Contributors. "Metal–halogen exchange". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Bailey, W. F., & Patricia, J. J. "The mechanism of the lithium-halogen interchange reaction". Journal of Organometallic Chemistry (via Harvard University). URL:[Link]

  • ResearchGate Contributors. "How do I selectively exchange iodine with lithiate?". ResearchGate. URL:[Link]

  • ETH Zurich. "Organometallic Chemistry II: Metal-Halogen Exchange". ETH Zurich Course Materials. URL:[Link]

Sources

Method

Application of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester in API synthesis

Advanced Application Note: Utilization of Methyl 4-Bromo-5-iodo-2-methylbenzoate in API Synthesis Introduction & Strategic Significance Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS 1370600-57-9) and its corresponding free...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilization of Methyl 4-Bromo-5-iodo-2-methylbenzoate in API Synthesis

Introduction & Strategic Significance

Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS 1370600-57-9) and its corresponding free acid (CAS 1022983-51-2) represent a highly privileged class of tetra-substituted benzene building blocks. Their unique substitution pattern—featuring orthogonally reactive iodine and bromine atoms, alongside a modifiable methyl and ester group—makes them indispensable in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

From a medicinal chemistry perspective, this specific scaffold is heavily utilized in the development of mitogen-activated protein kinase (MEK) inhibitors for oncology and proliferative diseases like psoriasis[1]. More recently, it has been identified as a critical intermediate in the synthesis of novel Complement Factor D inhibitors aimed at treating immunological and complement-mediated disorders[2].

Structural Rationale & Orthogonal Reactivity (E-E-A-T)

The strategic value of methyl 4-bromo-5-iodo-2-methylbenzoate lies in its programmable, step-wise reactivity. The causality behind its utility is rooted in the bond dissociation energies and polarizability of its halogens. The carbon-iodine (C5) bond is significantly weaker and more polarizable than the carbon-bromine (C4) bond.

This kinetic differential allows palladium-catalyzed oxidative addition to occur exclusively at the C5 position under mild conditions (e.g., room temperature to 60°C), leaving the C4 bromide completely intact for subsequent, more forcing cross-coupling reactions (e.g., 90°C+ with stronger bases). Consequently, chemists can install two different aryl, alkynyl, or amine substituents on adjacent carbons without the need for cumbersome protecting group strategies.

Reactivity Main Methyl 4-bromo-5-iodo- 2-methylbenzoate Iodo C5-Iodo: Fastest Oxidative Addition (Suzuki, Sonogashira) Main->Iodo Bromo C4-Bromo: Secondary Cross-Coupling (Buchwald, Suzuki) Main->Bromo Ester C1-Ester: Hydrolysis / Amidation Main->Ester Methyl C2-Methyl: Benzylic Functionalization Main->Methyl

Figure 1: Orthogonal reactivity map of Methyl 4-bromo-5-iodo-2-methylbenzoate.

Causality in Precursor Synthesis: The Regioselective Iodination

The synthesis of this building block requires precise regiocontrol. The iodination of methyl 4-bromo-2-methylbenzoate (or its free acid) must occur strictly at the C5 position. Two primary methodologies exist, each with distinct mechanistic rationales:

  • Electrophilic Aromatic Substitution via NIS/H₂SO₄: As described in recent patent literature for Complement Factor D inhibitors[2], using N-iodosuccinimide (NIS) in concentrated sulfuric acid generates a highly reactive, unsolvated iodonium ion ( I+ ). The strong acid protonates the succinimide byproduct, preventing the reverse reaction. The C5 position is electronically activated by the ortho-methyl group and is sterically the most accessible, leading to exceptional regioselectivity[2].

  • Oxidative Iodination via I₂/HIO₃ with Zeolites: An industrially scalable, patented approach utilizes elemental iodine, an oxidant (like iodic acid), and a microporous zeolite catalyst[1]. The zeolite provides shape-selective confinement, stabilizing the transition state for para-substitution (relative to the methyl group). The addition of acetic anhydride acts as a chemical dehydrating agent, removing water generated by the oxidant, thereby driving the equilibrium forward and preventing catalyst deactivation[1].

Application Workflows in API Development

In API synthesis, the sequential functionalization of this scaffold enables the rapid construction of complex multi-ring systems. For instance, in the synthesis of kinase inhibitors, a Suzuki-Miyaura coupling at C5 introduces the primary pharmacophore core. This is followed by a Buchwald-Hartwig amination at C4 to install a solvent-exposed solubilizing group. Finally, the methyl ester is saponified to the free acid, which undergoes amide coupling to yield the final API[2].

Workflow Start Methyl 4-bromo-2-methylbenzoate Step1 Regioselective Iodination (NIS/H2SO4 or I2/HIO3) Start->Step1 Intermediate Methyl 4-bromo-5-iodo-2-methylbenzoate Step1->Intermediate High Yield (>85%) Step2 C5-Selective Suzuki Coupling (Pd(dppf)Cl2, mild base) Intermediate->Step2 MonoCoupled C5-Aryl-4-bromo Intermediate Step2->MonoCoupled Chemoselective (Mild Temp) Step3 C4-Buchwald-Hartwig Amination (Pd2(dba)3, strong base) MonoCoupled->Step3 PreAPI Di-functionalized Scaffold Step3->PreAPI Forcing Conditions Step4 Ester Hydrolysis & Amidation PreAPI->Step4 API Final API (MEK / Factor D Inhibitor) Step4->API

Figure 2: Sequential functionalization workflow for API scaffold synthesis.

Quantitative Data: Optimization of Sequential Cross-Coupling

To ensure reproducibility and high throughput, the following parameters have been optimized for the sequential functionalization of the scaffold. The choice of catalyst and base is critical to prevent premature activation of the C4-bromide during the C5-coupling stage.

Reaction StepHalogen TargetedOptimal Catalyst SystemBase / Solvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C5-IodoPd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane:H₂O (4:1)60 - 7585 - 95
Sonogashira C5-IodoPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF25 - 5080 - 90
Buchwald-Hartwig C4-BromoPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene90 - 11070 - 85
Suzuki-Miyaura C4-BromoPd(PPh₃)₄ (10 mol%)K₃PO₄ / Toluene:H₂O (3:1)90 - 10075 - 88

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5-iodo-2-methylbenzoic acid via NIS/H₂SO₄

This protocol is adapted from validated patent literature for the synthesis of Complement Factor D inhibitors[2]. It is a self-validating system: the completion of the reaction is marked by the disappearance of the starting material via LC-MS, and the regioselectivity is confirmed by the distinct singlet peaks in the aromatic region of the ¹H-NMR.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice bath.

  • Dissolution: Dissolve 4-bromo-2-methylbenzoic acid (40 g, 186 mmol) in concentrated H₂SO₄ (160 mL). Rationale: H₂SO₄ acts as both the solvent and the activating agent for the electrophile.

  • Electrophile Generation: In a separate vessel, dissolve N-iodosuccinimide (NIS, 41.8 g, 186 mmol) in concentrated H₂SO₄ (160 mL).

  • Addition: Slowly add the NIS solution to the starting material solution at 0 °C to control the exothermic generation of the iodonium ion.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours.

  • Workup: Carefully pour the highly acidic mixture over crushed ice (approx. 1 kg) to quench the reaction. The product will precipitate as a solid. Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under a vacuum to yield the title compound.

  • Esterification (Optional): To convert to the methyl ester, reflux the resulting acid in methanol with a catalytic amount of H₂SO₄ for 12 hours, followed by standard aqueous workup.

Protocol B: C5-Regioselective Suzuki-Miyaura Coupling

This protocol ensures chemoselective coupling at the iodine atom while preserving the bromine atom.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 4-bromo-5-iodo-2-methylbenzoate (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq). Rationale: A slight excess of boronic acid ensures complete consumption of the highly reactive iodide, while limiting over-coupling.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 ratio). Rationale: Na₂CO₃ is a mild base that facilitates transmetalation without causing ester hydrolysis or activating the C4-bromide.

  • Heating: Heat the mixture to 65 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the C5-coupled, C4-bromo intermediate.

References

  • US Patent Application 20250197403A1. "Heteroaryl compounds for treatment of complement factor d mediated disorders.

Sources

Application

Application Note: Saponification and Ester Hydrolysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Introduction & Contextualization 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9) is a highly functionalized, polyhalogenated aromatic building block widely utilized in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextualization

4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9) is a highly functionalized, polyhalogenated aromatic building block widely utilized in medicinal chemistry and drug development (). The regioselective hydrolysis of this methyl ester yields the corresponding free carboxylic acid, which serves as a critical substrate for sequential cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) used in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors ()[1].

Hydrolyzing this specific substrate presents a unique kinetic challenge due to the interplay of severe steric hindrance and strong electronic effects. This application note details a field-proven, self-validating protocol for its saponification, prioritizing high yield, phase homogeneity, and the circumvention of dehalogenation side reactions.

Mechanistic Causality: Sterics, Electronics, and the "Lithium Effect"

The base-catalyzed hydrolysis of esters typically proceeds via the BAc​2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) ()[2]. However, applying standard aqueous sodium hydroxide (NaOH) to this substrate often results in poor yields or requires harsh reflux conditions. This is governed by three mechanistic factors:

  • Steric Shielding (Kinetic Barrier): The methyl group at the ortho position (C2) creates a significant steric bulk directly adjacent to the ester carbonyl. This physically impedes the trajectory of the incoming hydroxide ( OH− ) nucleophile.

  • Inductive Activation (Thermodynamic Pull): The bromine and iodine atoms at C4 and C5 exert strong electron-withdrawing inductive effects ( −I ). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly electrophilic and partially offsetting the steric penalty.

  • The Lithium Effect (Catalytic Coordination): To overcome the steric barrier without resorting to destructive heat, Lithium hydroxide (LiOH) in a mixed organic/aqueous solvent system is the reagent of choice. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This coordination drastically enhances the electrophilicity of the carbonyl carbon, accelerating the BAc​2 attack in aqueous tetrahydrofuran (THF) systems ()[3][4].

Optimization & Quantitative Data

To demonstrate the necessity of the LiOH/THF system, the following table summarizes the quantitative outcomes of various hydrolysis conditions applied to sterically hindered halogenated benzoates.

Reagent SystemSolvent PhaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (1.5 eq) H2​O 100 (Reflux)24< 15Biphasic system fails; extreme steric hindrance prevents OH− attack.
KOH (2.0 eq)EtOH / H2​O 80 (Reflux)12~ 60Improved solubility, but prolonged heat risks nucleophilic aromatic substitution (dehalogenation).
LiOH· H2​O (3.0 eq)THF / MeOH / H2​O 25 - 404 - 6> 95 Li+ coordination accelerates BAc​2 attack; homogeneous phase ensures rapid conversion.

Experimental Workflow & Visualization

Workflow Ester Methyl Ester (Sterically Hindered) Solvent THF/MeOH/H2O (Homogeneous Phase) Ester->Solvent Base LiOH Addition (Carbonyl Activation) Solvent->Base Intermediate Lithium Carboxylate (Aqueous Soluble) Base->Intermediate B_Ac2 Hydrolysis Acid 1M HCl Addition (pH < 2) Intermediate->Acid Organic Solvent Removal Product Free Carboxylic Acid (Precipitate/Extract) Acid->Product Protonation

Workflow and mechanism of LiOH-mediated ester saponification.

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure scientific integrity at every step ()[5].

Scale: 10.0 mmol (3.55 g) of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

Phase 1: Homogenization and Activation
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.55 g (10.0 mmol, 1.0 eq) of the ester.

  • Solvent Addition: Add 30 mL of anhydrous THF and 10 mL of Methanol (MeOH). Stir until the highly lipophilic ester is completely dissolved. Slowly add 10 mL of deionized water.

    • Causality: THF ensures the halogenated aromatic ring remains in solution, while water is strictly required to dissolve the inorganic base and provide the hydroxide nucleophile.

  • Base Addition: Add 1.26 g (30.0 mmol, 3.0 eq) of Lithium hydroxide monohydrate ( LiOH⋅H2​O ) in one portion.

    • Causality: A 3-fold excess is utilized to drive the equilibrium forward against the steric resistance of the ortho-methyl group.

Phase 2: Reaction and In-Process Control (IPC)
  • Hydrolysis: Stir the reaction mixture vigorously at room temperature (25°C) for 4 to 6 hours. If the reaction stalls, mild heating to 40°C is permissible, but avoid reflux to prevent halogen cleavage.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.

    • Self-Validation: The starting ester will appear as a high- Rf​ UV-active spot. The reaction is complete when this spot disappears entirely, leaving the highly polar lithium carboxylate salt trapped at the baseline.

Phase 3: Workup and Isolation
  • Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35°C water bath) to remove the THF and MeOH.

    • Causality: Removing the organic solvents prevents the final product from remaining dissolved in the organic phase during acidification, forcing it to precipitate.

  • Acidification: Cool the remaining aqueous phase to 0°C in an ice bath. Dropwise, add 1M Hydrochloric acid (HCl) under continuous stirring until the aqueous solution reaches pH 2 (verify with pH paper).

    • Self-Validation: An immediate, thick white/off-white precipitate of 4-bromo-5-iodo-2-methylbenzoic acid will form. This visual cue confirms the successful protonation of the water-soluble carboxylate into the insoluble free acid ()[5].

  • Extraction: Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum to yield the pure carboxylic acid.

References

  • OperaChem - Saponification-Typical procedures URL:[Link]

  • ResearchGate / NIH - Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran URL:[Link]

Sources

Method

Application Note: Harnessing Methyl 4-bromo-5-iodo-2-methylbenzoate as a Modular Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of highly functionalized, modular building blocks. Methyl 4-bromo-5-iodo-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of highly functionalized, modular building blocks. Methyl 4-bromo-5-iodo-2-methylbenzoate (CAS: 1370600-57-9) is a premier tetrasubstituted arene scaffold that enables the precise, sequential construction of complex molecular architectures.

By strategically leveraging the differential thermodynamic stabilities of carbon-halogen bonds, researchers can perform chemoselective palladium-catalyzed cross-coupling reactions. This application note provides an in-depth mechanistic overview, self-validating experimental protocols, and quantitative benchmarks for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for reaction design, particularly regarding solubility and steric mapping.

PropertyValue / Description
Chemical Name Methyl 4-bromo-5-iodo-2-methylbenzoate
CAS Number 1370600-57-9
Molecular Formula C9H8BrIO2[1]
Molecular Weight 354.97 g/mol [1]
Structural Features C1-Ester, C2-Methyl, C4-Bromo, C5-Iodo
Reactivity Profile Electrophilic at C4 and C5; Sterically hindered at C1

Mechanistic Insights: The Power of Differential Halogen Reactivity

The synthetic utility of methyl 4-bromo-5-iodo-2-methylbenzoate lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) active species into the aryl-halogen bond.

The bond dissociation energy (BDE) of an aryl C-I bond is approximately 65 kcal/mol , whereas an aryl C-Br bond is significantly stronger at ~81 kcal/mol . This thermodynamic gap translates to a lower kinetic activation barrier for the C-I bond[2]. Consequently, under mild conditions (e.g., room temperature to 40°C), Pd(0) will chemoselectively insert into the C5-Iodo position, leaving the C4-Bromo position completely intact for downstream functionalization[3].

Furthermore, the C2-methyl group plays a crucial mechanistic role. It provides steric shielding to the adjacent C1-methyl ester, preventing unwanted nucleophilic attack at the carbonyl carbon during basic cross-coupling conditions, though it necessitates harsher conditions for eventual ester saponification.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast at C-I bond) Pd0->OxAdd SM Methyl 4-bromo-5-iodo- 2-methylbenzoate SM->OxAdd BDE: C-I < C-Br PdII Ar-Pd(II)-I Complex (C-Br bond intact) OxAdd->PdII TransMet Transmetalation PdII->TransMet Cu-Acetylide or Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Coupled Product RedElim->Product

Fig 1: Chemoselective Pd(0) oxidative addition favoring the weaker C-I bond over C-Br.

Synthetic Workflow: Sequential Cross-Coupling Strategy

To maximize the modularity of this scaffold, we recommend a three-stage workflow:

  • C5-Functionalization: Mild Sonogashira or Suzuki coupling targeting the iodo group.

  • C4-Functionalization: High-temperature Suzuki-Miyaura or Buchwald-Hartwig coupling targeting the bromo group.

  • C1-Functionalization: Saponification of the ester followed by amide coupling to append drug-like solubilizing groups.

Workflow SM Starting Material Methyl 4-bromo-5-iodo- 2-methylbenzoate Int1 Intermediate 1 C5-Alkynyl-C4-bromo Derivative SM->Int1 Sonogashira (Pd, CuI, RT) Chemoselective C-I Int2 Intermediate 2 C5-Alkynyl-C4-aryl Derivative Int1->Int2 Suzuki-Miyaura (Pd, 80°C) C-Br Activation Final Final Scaffold Tetrasubstituted Benzoic Acid Int2->Final Saponification (LiOH, 50°C) Ester Cleavage

Fig 2: Sequential functionalization workflow of methyl 4-bromo-5-iodo-2-methylbenzoate.

Standardized Experimental Protocols

The following protocols are engineered to be self-validating , ensuring that researchers can analytically confirm the success of each step before proceeding.

Protocol A: Chemoselective Sonogashira Coupling (C5 Position)

Causality Check: We utilize Pd(PPh3​)2​Cl2​ at room temperature. The lack of steric bulk on the triphenylphosphine ligands allows rapid insertion into the exposed C-I bond, while the ambient temperature prevents the activation of the C-Br bond[4].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve methyl 4-bromo-5-iodo-2-methylbenzoate (1.0 equiv) and a terminal alkyne (1.1 equiv) in degassed THF/Triethylamine (1:1 v/v, 0.2 M).

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.02 equiv) and CuI (0.04 equiv). The solution will typically darken immediately.

  • Reaction: Stir at 25°C for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction. The starting material mass ( m/z ~355) should disappear. Critical: The product mass peak must display a 1:1 isotopic doublet ( M and M+2 ), confirming that the bromine atom is still structurally intact.

  • Workup Insight: Quench with saturated aqueous NH4​Cl containing 10% aqueous ammonia. Why? Ammonia effectively chelates and removes residual copper salts, which can otherwise poison the palladium catalyst in the subsequent Suzuki step. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Position)

Causality Check: To activate the more inert C-Br bond, we switch to Pd(dppf)Cl2​ . The bidentate dppf ligand has a large bite angle that forces the palladium center into a geometry highly favorable for reductive elimination, driving the catalytic cycle forward even with challenging substrates [3].

  • Preparation: Dissolve the C5-functionalized intermediate from Protocol A (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.15 M).

  • Reagent Addition: Add K2​CO3​ (2.0 equiv) and Pd(dppf)Cl2​ (0.05 equiv).

  • Reaction: Heat the mixture to 85°C for 6–12 hours.

  • Self-Validation (LC-MS): The 1:1 isotopic doublet will collapse into a single mass peak (or standard isotopic distribution based on the new aryl group), validating the successful displacement of the bromine atom.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter through a pad of Celite to remove palladium black, concentrate, and purify.

Protocol C: Sterically Hindered Ester Saponification

Causality Check: Standard LiOH hydrolysis at room temperature will fail or stall at ~30% conversion due to the steric hindrance of the C2-methyl group blocking the trajectory of the hydroxide nucleophile. Gentle heating is mandatory.

  • Reaction: Dissolve the fully functionalized ester in THF/MeOH/ H2​O (3:1:1 v/v, 0.1 M). Add LiOH⋅H2​O (3.0 equiv).

  • Heating: Stir at 50°C for 4–8 hours.

  • Workup: Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities. Acidify the aqueous layer to pH ~2 using 1M HCl. The highly functionalized benzoic acid will precipitate. Filter and dry under vacuum.

Quantitative Data & Yield Optimization

The table below summarizes the expected performance metrics for the sequential functionalization of methyl 4-bromo-5-iodo-2-methylbenzoate based on established dihalogenated arene chemistry[2].

Reaction StepReagents & CatalystTemp (°C)Time (h)Target BondExpected Yield
1. Sonogashira Coupling Terminal Alkyne, Pd(PPh3​)2​Cl2​ , CuI, Et3​N 25 - 402 - 4C-I (C5)85 - 92%
2. Suzuki-Miyaura Aryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 80 - 906 - 12C-Br (C4)75 - 88%
3. Ester Saponification LiOH⋅H2​O , THF/MeOH/ H2​O (3:1:1)504 - 8Methyl Ester (C1)> 90%

Note: Yields are highly dependent on the electronic nature of the specific alkynes and boronic acids utilized. Electron-deficient boronic acids in Step 2 may require extended reaction times.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Gembus, V., et al. (2020). "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". PubMed Central (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination during cross-coupling of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with di-halogenated aromatic compounds and facing challenges with selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with di-halogenated aromatic compounds and facing challenges with selectivity and undesired side reactions. Specifically, we will address the common issue of preventing debromination during the cross-coupling of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.

The Challenge: Chemoselectivity and the Threat of Debromination

The substrate, 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, presents a classic chemoselectivity challenge. It possesses two different halogen atoms, iodine and bromine, on an aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[1] This inherent difference in reactivity is the key to achieving a selective reaction at the C-I bond while leaving the C-Br bond intact for subsequent transformations.

However, a common and frustrating side reaction is hydrodehalogenation, where a C-X bond is cleaved and replaced by a C-H bond.[2][3] When this occurs at the bromine position, it is termed "debromination," leading to the formation of the undesired byproduct, 5-iodo-2-methyl-benzoic acid methyl ester. This not only consumes your starting material but also complicates purification and reduces the overall yield of your desired product.

The primary culprit behind this unwanted reaction is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This guide will focus on strategies to control the reaction environment to favor the desired cross-coupling pathway at the C-I bond and suppress the formation and reactivity of these Pd-H species.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: I'm seeing a significant amount of the debrominated byproduct in my reaction mixture. What are the likely causes?

A1: Significant debromination points directly to the formation and intervention of a palladium-hydride (Pd-H) species.[3] This can be promoted by several factors in your reaction setup:

  • Aggressive Base: Strong, nucleophilic bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can react with other components in the mixture to generate Pd-H.[3][4]

  • High Reaction Temperature: Elevated temperatures can cause the thermal decomposition of solvents, ligands, or other reagents, creating hydride sources.[3] High temperatures can also increase the rate of undesired side reactions relative to the desired coupling.[5]

  • Protic or Reducible Solvents: Solvents like alcohols (e.g., methanol) or even trace amounts of water can act as hydride donors.[2][6][7] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. A ligand that does not sufficiently promote the desired reductive elimination step can allow more time for competing side reactions like debromination to occur.[8]

Q2: How can I adjust my reaction conditions to minimize debromination?

A2: To minimize debromination, you need to systematically adjust your reaction parameters to disfavor the formation of Pd-H species. Here is a summary of recommended adjustments:

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong, aggressive bases (e.g., NaOH, NaOtBu)Switch to a milder, non-nucleophilic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][9] These bases are effective for the cross-coupling but are less likely to generate hydride species.
Temperature High temperatures (>100 °C)Operate at the lowest effective temperature. Start your reaction at a lower temperature (e.g., 40-60 °C) and only increase it incrementally if the reaction is too slow.[5][10]
Solvent Protic solvents (e.g., alcohols) or high-boiling polar aprotic solvents (e.g., DMF)Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Ensure your solvents are properly dried and degassed to remove water and oxygen.
Catalyst System Highly active catalysts with certain ligandsUse a well-defined palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[11][12] These ligands can accelerate the desired cross-coupling pathway, helping it to outcompete the debromination pathway.[9]

Q3: Can I be sure the reaction will be selective for the C-I bond over the C-Br bond?

A3: Yes, leveraging the differential reactivity of the C-I and C-Br bonds is a standard and effective strategy. The C-I bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond.[1] By using milder reaction conditions (lower temperature, appropriate catalyst), you can achieve high selectivity for the reaction at the iodine position. Most standard palladium catalysts will preferentially react at the C-I bond. The key is to optimize the reaction to completion at the C-I position without providing enough energy (e.g., high temperature) to initiate significant reaction at the C-Br bond or cause debromination.

Q4: My boronic acid seems to be degrading, leading to low yields. Could this be related to debromination?

A4: While not directly causing debromination of your aryl halide, the degradation of your boronic acid (a side reaction known as protodeboronation) can indirectly contribute to the problem.[5] If the boronic acid is consumed by this side reaction, the concentration of the active nucleophilic coupling partner decreases. This slows down the desired cross-coupling reaction, giving the competing debromination pathway more time to occur. To prevent this, consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.[9][13]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired selective coupling pathway versus the undesired debromination side reaction.

G cluster_0 Desired Suzuki Coupling at C-I Bond cluster_1 Undesired Debromination Pathway A Ar(Br)(I) + Pd(0)L2 B Oxidative Addition (at C-I bond) A->B C Ar(Br)-Pd(II)(I)L2 B->C D Transmetalation (with R-B(OR)2) C->D E Ar(Br)-Pd(II)(R)L2 D->E F Reductive Elimination E->F G Ar(Br)(R) (Desired Product) F->G H Pd(0)L2 F->H H->A I Ar(Br)-Pd(II)(I)L2 (from main cycle) K Formation of Pd-H I->K competes with transmetalation J Hydride Source (Base, Solvent, H2O) J->K L Ar(Br)-Pd(II)(H)L2 K->L M Reductive Elimination L->M N Ar(H)(I) (Debrominated Byproduct) M->N

Caption: Desired vs. Undesired Reaction Pathways.

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-I position of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, designed to minimize debromination.

Objective: To selectively couple an arylboronic acid at the C-5 position (iodine) of the substrate.

Materials:

  • 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 eq)

  • Arylboronic acid (or pinacol ester) (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Oven-dried glassware, Schlenk line or glovebox

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 eq), the arylboronic acid (1.2 eq), and the finely ground K₃PO₄ (3.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (2 mol%) to the flask.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Even if reagents were added under an inert atmosphere, it is good practice to perform three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed from the reaction mixture.

  • Reaction Execution:

    • Seal the vessel and place the flask in a pre-heated oil bath set to a moderate temperature (e.g., start at 60 °C).

    • Stir the mixture vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Temperature Adjustment: If the reaction is proceeding slowly after 2-3 hours, you may incrementally increase the temperature by 10 °C intervals (e.g., to 70 °C, then 80 °C), while continuing to monitor for the onset of debromination. Avoid temperatures above 100 °C if possible.

  • Work-up:

    • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Caption: Experimental Workflow for Selective Cross-Coupling.

This guide provides a comprehensive framework for addressing the challenge of debromination in the cross-coupling of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. By understanding the underlying mechanisms and systematically optimizing your reaction conditions, you can significantly improve the yield and selectivity of your desired transformation.

References

  • A Mechanistic Investigation of Hydrodehalogen
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Preventing debromination in subsequent reaction steps. BenchChem.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
  • When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester Reactions

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 4-Bromo-5-iodo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a versatile building block in pharmaceutical and materials science research.[1][2] The unique substitution pattern of this molecule, featuring both a bromine and an iodine atom, presents distinct opportunities for selective functionalization.[1] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

General Catalyst Loading & Selection

Q1: What is a typical starting palladium catalyst loading for reactions with 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester?

A1: For initial screening with a new substrate like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a palladium catalyst loading in the range of 1-2 mol% is a robust starting point.[3] This concentration is generally sufficient to promote the reaction without excessive cost or the introduction of significant metallic impurities into the product. For less reactive coupling partners or more challenging transformations, a higher initial loading of up to 5 mol% might be necessary.[3][4] Conversely, for highly efficient and well-optimized reactions, loadings can often be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range, which is highly desirable for industrial applications to minimize costs and simplify product purification.[5][6]

Q2: How does the differential reactivity of the C-I and C-Br bonds in my substrate affect catalyst loading and reaction strategy?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[7] This reactivity difference (I > OTf > Br >> Cl) is a key strategic consideration.[7][8] You can leverage this to perform sequential, site-selective couplings.

For selective coupling at the iodine position, a lower catalyst loading (e.g., 0.5-1 mol%) and milder reaction conditions (e.g., lower temperature) are often sufficient. This is because the oxidative addition of the C-I bond to the Pd(0) center is kinetically favored.

To achieve coupling at the less reactive bromine position, particularly after the iodine has reacted, you will likely need to employ more forcing conditions. This may include a higher catalyst loading (e.g., 2-5 mol%), a more electron-rich and bulky ligand, and elevated temperatures.[9][10]

Q3: Which type of palladium precatalyst and ligand should I choose for this substrate?

A3: The choice of precatalyst and ligand is critical for success.

  • Palladium Precatalyst: For general use and ease of handling, Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices.[11] Pd(II) precursors require in situ reduction to the active Pd(0) species, a process influenced by the ligand, base, and solvent.[11] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used but may be less stable. For challenging couplings, consider using modern, well-defined precatalysts that feature a built-in ligand, such as XPhos Pd G2 or SPhos Pd G2. These often exhibit higher activity and stability.[12]

  • Ligand Selection: The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to the specific coupling reaction.[13]

    • For Suzuki and Sonogashira Couplings: Bulky, electron-rich phosphine ligands are highly effective.[14][15] Examples include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and others like P(t-Bu)₃.[14][15] These ligands promote the crucial oxidative addition step, especially for less reactive C-Br bonds, and help stabilize the active monoligated palladium species.[9][15]

    • For Heck Couplings: While traditional triphenylphosphine (PPh₃) can be used, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) often provide better results, especially with aryl bromides.[14][16]

The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and whether it is monodentate or bidentate.[17]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q4: My reaction is not proceeding, or the conversion is very low. What are the first things I should check?

A4: When faced with a stalled reaction, a systematic evaluation of the reaction components and conditions is essential.

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand are not degraded. Many phosphine ligands are sensitive to air and should be stored and handled under an inert atmosphere (e.g., argon or nitrogen).[17] Using a fresh batch of catalyst and ligand is a crucial first troubleshooting step.[7][8]

  • Inert Atmosphere: Oxygen can be detrimental to palladium-catalyzed reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[17] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Purity of Reagents and Solvents: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[18] Ensure your 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester and coupling partner are pure. Use anhydrous, degassed solvents, as water can interfere with some coupling reactions, for instance by promoting protodeboronation in Suzuki reactions.[7][17]

  • Base Selection and Quality: The base plays a critical role in many cross-coupling reactions, such as facilitating the transmetalation step in Suzuki couplings.[14] Ensure you are using an appropriate and sufficiently strong base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is anhydrous and of high purity.[12][19]

Troubleshooting Workflow for Low/No Yield

Caption: Decision tree for troubleshooting low or no product yield.

Issue 2: Catalyst Decomposition

Q5: My reaction mixture turned black, and I see a precipitate. What happened?

A5: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[7][8] This occurs when the active, soluble Pd(0) species agglomerates and crashes out of the solution, rendering it catalytically inactive.[7]

Common Causes and Solutions:

Cause Explanation Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.[17]Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[7]
High Temperature Excessive heat can accelerate the rate of catalyst decomposition, especially if the ligand is not robust enough to stabilize the palladium center at that temperature.[7]If possible, try running the reaction at a lower temperature for a longer period. Consider screening more thermally stable ligands.
Inappropriate Ligand or L:Pd Ratio An insufficient amount of ligand (a low ligand-to-palladium ratio) can leave the palladium center coordinatively unsaturated and prone to aggregation.[17]Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1.[17] For challenging reactions, a slight excess of the ligand can sometimes be beneficial.
Solvent Effects Certain solvents may be less effective at stabilizing the catalytic species, potentially promoting decomposition. The choice of solvent can significantly impact reaction outcomes.[20][21][22][23]If palladium black formation is persistent, consider screening alternative solvents. For example, THF has been anecdotally reported to sometimes promote palladium black formation.[7][8]
Issue 3: Formation of Side Products

Q6: I'm observing significant amounts of homocoupled or dehalogenated byproducts. How can I minimize these?

A6: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

  • Homocoupling: This refers to the coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid in a Suzuki reaction or two molecules of your alkyne in a Sonogashira reaction).[7][24]

    • In Sonogashira reactions , homocoupling (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen.[8] To mitigate this, ensure a strictly inert atmosphere, consider reducing the amount of the copper salt, or switch to a copper-free protocol.[7][8] Slow addition of the terminal alkyne can also help by keeping its instantaneous concentration low.[7]

    • In Suzuki reactions , homocoupling of the boronic acid can occur, especially in the presence of Pd(II) species and oxygen.[25] Ensuring efficient reduction of the Pd(II) precatalyst to Pd(0) and maintaining anaerobic conditions is key.

  • Dehalogenation: This side reaction involves the replacement of a halogen atom (Br or I) with a hydrogen atom, leading to an undesired arene byproduct.[12][17]

    • This can be promoted by certain solvents (e.g., alcohols), strong bases (e.g., alkoxides), and high temperatures.[12][25]

    • To suppress dehalogenation, consider switching to a weaker base (e.g., K₂CO₃ or K₃PO₄), using an aprotic solvent, and running the reaction at the lowest effective temperature.[12]

Logical Flow for Minimizing Side Products

Caption: Workflow for addressing common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Screening Palladium Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a general method for screening the optimal catalyst loading for the reaction between 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester and an arylboronic acid, targeting the more reactive iodine position.

Materials:

  • 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G2)

  • Ligand (if not using a precatalyst, e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)[17]

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, arylboronic acid, and base to a series of reaction vials.

  • Catalyst/Ligand Addition:

    • Prepare stock solutions of the palladium precatalyst and ligand in the chosen solvent. This allows for accurate dispensing of small quantities.

    • Add the appropriate volume of the palladium precatalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

    • If using a separate ligand, add the corresponding amount of the ligand stock solution, maintaining the desired ligand-to-palladium ratio (e.g., 2.5 mol% for 1 mol% Pd).[17]

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired reaction concentration.

  • Reaction Execution: Seal the vials tightly and place them in a preheated heating block. Stir the reactions vigorously at the desired temperature (e.g., 80-100 °C).[17]

  • Monitoring and Analysis:

    • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots from each reaction.

    • Analyze the aliquots by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to determine the conversion and identify the formation of any side products.[7][26] In-situ monitoring techniques like FTIR or NMR spectroscopy can also provide real-time kinetic data.

  • Optimization: Based on the results, identify the lowest catalyst loading that provides a good yield in a reasonable timeframe. Further optimization of temperature, base, or solvent can then be performed at this loading.

References

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 12(8), 1837-1851.
  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • Li, G., & Wu, J. (2024).
  • Marion, N., & Nolan, S. P. (2008). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Newman, S. G., & Lautens, M. (2011). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Tetrahedron, 67(35), 6355-6360.
  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Organic Process Research & Development. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic letters, 14(19), 5050-5053.
  • Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

This guide provides a comprehensive technical resource for the purification of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester via column chromatography. It is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for the purification of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying multi-halogenated aromatic compounds, offering both foundational knowledge and advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning phase of the purification process.

Q1: Why can purifying compounds like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester be challenging? Purifying multi-halogenated aromatic compounds presents unique challenges. Their polarity can be similar to that of reaction byproducts (e.g., starting materials or homocoupled products), making separation difficult. Furthermore, the presence of heavy atoms like iodine can sometimes lead to broader peaks and complicate purification efforts. These molecules often exhibit strong interactions with polar stationary phases, which can cause excessive retention or tailing if the mobile phase is not optimized correctly.[1]

Q2: What is the best stationary phase for this purification? For most applications involving moderately polar organic molecules, silica gel is the standard and most effective stationary phase.[2][3] Its slightly acidic surface provides good separation for a wide range of compounds.[2] For particularly acid-sensitive compounds, neutral or basic alumina could be considered, but silica is the recommended starting point for this molecule.[2][3]

Q3: How do I select the right mobile phase (solvent system)? The ideal mobile phase should be identified using Thin-Layer Chromatography (TLC) before attempting column chromatography.[4] The goal is to find a solvent system that provides a good separation between your target compound and any impurities. A good rule of thumb is to aim for a retention factor (Rf) value of approximately 0.2 to 0.3 for the desired compound.[5] This range ensures that the compound will move through the column effectively without eluting too quickly, which would result in poor separation.[5]

Q4: What are good starting solvent systems to screen via TLC? Given the structure (an aromatic ester with halogen and alkyl substituents), the compound is of moderate polarity.[4] Excellent starting points for TLC screening are binary mixtures of a non-polar and a polar solvent.[6]

  • Hexane/Ethyl Acetate: This is the most common and versatile system for compounds of "normal" polarity.[2][6] Start with a ratio of 8:2 or 7:3 (Hexane:Ethyl Acetate).

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[2][6] Begin with a ratio of 9.5:0.5 (DCM:MeOH). Use methanol sparingly (less than 10%) to avoid dissolving the silica gel.[2][6]

Q5: How can I visualize the compound on a TLC plate? Since 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is an aromatic compound, it will absorb ultraviolet light. The most effective visualization method is using a UV lamp at 254 nm .[7][8] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[8]

Q6: Should I use an isocratic or a gradient elution?

  • Isocratic Elution: Using a single, unchanging solvent mixture throughout the purification. This is ideal if TLC analysis shows a clean separation between your product and all impurities. It is simpler to perform.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the purification (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%). This is useful when separating compounds with a wide range of polarities. For this specific molecule, if impurities are close in Rf value to the product, a shallow gradient can often improve resolution.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step workflow for the purification of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development ColumnPrep 2. Column Packing TLC->ColumnPrep Optimal solvent found SampleLoad 3. Sample Loading ColumnPrep->SampleLoad Elution 4. Elution & Fraction Collection SampleLoad->Elution Monitor 5. Monitor Fractions by TLC Elution->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Step 1: TLC Method Development
  • Prepare several TLC chambers with different solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop the plate in a prepared chamber.

  • Visualize the plate under a UV lamp (254 nm) and calculate the Rf values.

  • Adjust the solvent system until the Rf of the target compound is between 0.2 and 0.3, and it is well-separated from other spots.[5]

Step 2: Column Preparation (Slurry Packing)
  • Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, mix silica gel with your initial, non-polar mobile phase (e.g., Hexane) to form a free-flowing slurry.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[5]

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.

  • Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.[9]

Step 3: Sample Loading

Proper sample loading is critical for good separation. Choose one of the following methods:

  • Wet Loading (for highly soluble samples):

    • Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9]

    • Carefully pipette the concentrated sample solution directly onto the top layer of sand, trying not to disturb the surface.[9]

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add fresh mobile phase to the column.

  • Dry Loading (Recommended for moderately soluble samples):

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9][10]

    • Carefully add this powder to the top of the prepared column.[9]

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin the flow.

  • Collect the eluting solvent in numbered test tubes or flasks (these are your fractions).

  • Maintain a constant level of solvent at the top of the column by adding fresh mobile phase as needed.

Step 5: Monitoring the Separation
  • Periodically, analyze the collected fractions using TLC to determine which ones contain your desired compound.

  • Spot your crude mixture, the target compound (if you have a pure standard), and several fractions on the same TLC plate to track the separation progress.

Step 6: Product Isolation
  • Once you have identified all the fractions containing the pure product, combine them in a round-bottom flask.[10]

  • Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.[10]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem: My compound is not moving from the origin (Rf ≈ 0).

  • Cause: The mobile phase is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of your solvent system. For a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate. For a DCM/Methanol system, increase the percentage of methanol.[4]

Problem: My compound is eluting with the solvent front (Rf ≈ 1).

  • Cause: The mobile phase is too polar, causing the compound to travel with the solvent instead of interacting with the silica.

  • Solution: Decrease the polarity of your solvent system. For a Hexane/Ethyl Acetate system, increase the percentage of hexane.[4]

Problem: The spots on my TLC or the bands on my column are streaking/tailing.

  • Cause 1: Sample Overloading. Applying too much sample to the column or TLC plate is a common cause.[11]

    • Solution: Use a smaller amount of the crude material. Dilute your sample before spotting on TLC plates.[11]

  • Cause 2: Compound is too polar for the solvent. Strong interactions with the silica gel can lead to tailing.[11]

    • Solution: Add a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid if the compound is acidic, though not expected here) to the mobile phase to improve peak shape.

  • Cause 3: Inappropriate Loading Solvent. If the sample was loaded in a solvent that is much stronger than the mobile phase, it can cause band distortion.

    • Solution: Use the dry loading method, or ensure the wet loading solvent is as non-polar as possible and used in a minimal volume.[9]

Problem: I am getting poor separation between my product and an impurity.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution: This requires re-optimizing the mobile phase. See the decision tree below.

Troubleshooting Poor Separation

G Start Problem: Poor Separation (Spots are too close) CheckRf Is the product Rf in the optimal range (0.2-0.3)? Start->CheckRf AdjustPolarity Adjust polarity to bring Rf into optimal range. Then re-evaluate separation. CheckRf->AdjustPolarity No TryGradient Try a shallow gradient elution around the optimal isocratic solvent composition. CheckRf->TryGradient Yes End Improved Separation AdjustPolarity->End ChangeSystem Change the solvent system to alter selectivity. TryGradient->ChangeSystem Still no separation TryGradient->End Success SystemDetails Example: If using Hex/EtOAc, try DCM/MeOH or a system with Toluene to exploit pi-pi interactions. ChangeSystem->SystemDetails ChangeSystem->End

Caption: Decision tree for addressing poor compound separation.

Part 4: Data Summary Table

Table 1: Common Solvent Systems for Flash Chromatography
Solvent System (Non-polar:Polar)PolarityTypical Applications & Notes
Hexane / Ethyl Acetate Low to MediumThe standard system for a wide range of moderately polar compounds. Good for difficult separations.[2][6]
Hexane / Diethyl Ether Low to MediumSimilar to Hexane/EtOAc but can offer different selectivity. Ether is more volatile.[6]
Dichloromethane / Methanol Medium to HighUsed for more polar compounds that do not move in Hexane/EtOAc systems.[2][6]
Toluene / Ethyl Acetate Low to MediumCan be useful for aromatic compounds where pi-pi stacking interactions might influence separation.

References

  • Technical Support Center: Purification of Polar Halogen
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. (URL: )
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). (URL: )
  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation | The Journal of Organic Chemistry - ACS Public
  • Column Chromatography Notes - Membrane Solutions. (URL: )
  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC. (2013, May 6). (URL: [Link])

  • 4-Bromo-5-iodo-2-methyl-benzoic acid|CAS 1022983-51-2 - Benchchem. (URL: )
  • Successful flash chromatography - Biotage. (URL: [Link])

  • TLC-Thin Layer Chromatography - operachem. (2024, February 24). (URL: [Link])

  • Thin Layer Chromatography. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). (URL: [Link])

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). (URL: [Link])

  • Technical Support Center: Troubleshooting TLC of Halogenated Arom
  • Supporting Information - CDC Stacks. (URL: [Link])

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-5-iodo-2-methylbenzoic Acid Methyl Ester Synthesis

Welcome to the Technical Support Center. The synthesis of 4-bromo-5-iodo-2-methylbenzoic acid methyl ester is a notoriously challenging two-step sequence involving the regioselective electrophilic aromatic substitution (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-bromo-5-iodo-2-methylbenzoic acid methyl ester is a notoriously challenging two-step sequence involving the regioselective electrophilic aromatic substitution (SEAr) of a highly deactivated ring, followed by the esterification of a sterically hindered carboxylic acid.

As an Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we diagnose the chemical causality behind low conversion rates and provide self-validating protocols to ensure your synthesis is robust, scalable, and reproducible.

Mechanistic Overview: The "Super-Electrophile" Pathway

The core bottleneck in this synthesis is the iodination step. The starting material, 4-bromo-2-methylbenzoic acid, is highly deactivated by the electron-withdrawing carboxylic acid and bromine groups. Standard iodinating agents (like I2​ or standard N-Iodosuccinimide) fail to achieve meaningful conversion.

Success relies on generating a "super-electrophile" by dissolving N-Iodosuccinimide (NIS) in concentrated sulfuric acid. This forms protonated NIS and the highly reactive I+ or IOS(O)(OH+)OH intermediate, which can overcome the high activation energy of the deactivated arene ( [1]).

Mechanism NIS N-Iodosuccinimide (NIS) Electrophile Super-Electrophile [I+ / IOS(O)(OH+)OH] NIS->Electrophile Protonation & Cleavage H2SO4 Conc. H2SO4 (>95%) H2SO4->Electrophile Acidic Medium Sigma Wheland Intermediate (Sigma Complex at C5) Electrophile->Sigma Electrophilic Attack Substrate 4-Bromo-2-methyl benzoic acid Substrate->Sigma SEAr Reaction Product 4-Bromo-5-iodo-2-methyl benzoic acid Sigma->Product Deprotonation (Rearomatization)

Figure 1: Mechanistic pathway of super-electrophile generation and regioselective SEAr.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my iodination conversion stalling at 40-50% despite using excess NIS?

A: Your electrophile is likely being quenched by moisture. The generation of the super-electrophile is strictly dependent on the acidity of the medium. If your sulfuric acid is old, hydroscopic, or below 95% concentration, water acts as a competing nucleophile, destroying the active iodine species before it can react with the deactivated ring. Actionable Fix: Always use fresh, sealed >95% H2​SO4​ . Additionally, verify the quality of your NIS. Pure NIS is white to pale yellow; if your reagent is brown, it has degraded into molecular iodine ( I2​ ), which is insufficiently electrophilic for this substrate.

Q2: I am observing multiple spots on my TLC plate. Why am I losing regioselectivity?

A: Thermal energy is overcoming the steric barriers of the ring. The directing groups on the ring (COOH is meta-directing; CH3​ and Br are ortho/para-directing) synergistically favor electrophilic attack at positions 3 and 5. Position 3 is highly sterically hindered by the adjacent methyl and bromo groups, making Position 5 the kinetically favored site. However, if the reaction temperature exceeds 20°C, the excess thermal energy allows the electrophile to attack Position 3, leading to constitutional isomers or di-iodinated byproducts. Actionable Fix: Strictly control the temperature. Add NIS portion-wise at 0°C to manage the exothermic protonation, and never let the reaction exceed 20°C during the overnight stirring phase ( [2]).

Q3: My iodination is complete, but the subsequent esterification to the methyl ester is low-yielding. Why?

A: Steric shielding by the ortho-methyl group is preventing nucleophilic attack. Standard Fischer esterification (Methanol + catalytic H2​SO4​ ) relies on the nucleophilic attack of methanol on the protonated carbonyl carbon. In your substrate, the bulky methyl group at Position 2 sterically shields the carbonyl. Actionable Fix: Abandon Fischer esterification. Instead, convert the carboxylic acid into a highly reactive acyl chloride using Thionyl Chloride ( SOCl2​ ) or Oxalyl chloride, followed by a rapid quench with anhydrous methanol.

Quantitative Optimization Data

To eliminate guesswork, compare your current reaction parameters against our optimized baseline data.

ParameterSub-optimal ConditionOptimized ConditionCausality / Chemical EffectExpected Yield
Acid Concentration 85% H2​SO4​ (aq)>95% H2​SO4​ Water quenches the super-electrophile; lowers conversion.< 40% vs. > 85%
Reaction Temp > 25°C0°C addition, 20°C stir High temp provides energy to overcome sterics, causing di-iodination.Mixed vs. > 85%
NIS Equivalents 1.0 eq1.2 - 1.5 eq Compensates for ambient degradation of NIS and trace moisture.~60% vs. > 85%
Esterification MeOH / H2​SO4​ reflux SOCl2​ then MeOH Acyl chloride intermediate bypasses steric hindrance at the ortho-position.~45% vs. > 90%

Validated Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step can be analytically confirmed before proceeding to the next, preventing the compounding of errors.

Workflow Start Starting Material: 4-Bromo-2-methylbenzoic acid Step1 Step 1: Iodination (NIS, H2SO4, 0°C to RT) Start->Step1 Isolate1 Intermediate Isolation (Ice quench, filtration) Step1->Isolate1 Monitor via TLC Step2 Step 2: Esterification (SOCl2, MeOH, Reflux) Isolate1->Step2 Dry intermediate thoroughly Purify Purification (Extraction & Recrystallization) Step2->Purify Remove excess SOCl2 End Pure Product: Methyl 4-bromo-5-iodo-2-methylbenzoate Purify->End

Figure 2: Two-step scalable synthesis workflow from benzoic acid to methyl ester.

Step A: Regioselective Iodination
  • Preparation: Charge a dry, round-bottom flask with concentrated H2​SO4​ (>95%, 4 mL per gram of substrate). Cool to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add 4-bromo-2-methylbenzoic acid (1.0 eq) to the cold acid. Stir vigorously until a homogeneous solution or fine suspension forms.

  • Electrophile Generation: Add N-Iodosuccinimide (1.2 eq) portion-wise over 30 minutes. Validation Check: The solution will turn dark brown. Monitor internal temp to ensure it stays below 5°C.

  • Reaction: Remove the ice bath. Allow the mixture to warm to exactly 20°C and stir for 16 hours.

  • Isolation: Pour the dark mixture slowly over crushed ice (highly exothermic). The 4-bromo-5-iodo-2-methylbenzoic acid will precipitate as a solid. Filter, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum. Critical: The intermediate must be bone-dry before Step B to prevent acyl chloride hydrolysis.

Step B: Esterification via Acyl Chloride
  • Activation: Suspend the dried intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add 2 drops of anhydrous DMF (catalyst), followed by the dropwise addition of Thionyl Chloride ( SOCl2​ , 2.0 eq).

  • Reflux: Heat to reflux for 2-4 hours. Validation Check: The suspension will become a clear solution once the acyl chloride is fully formed, and HCl/SO2​ gas evolution will cease.

  • Esterification: Cool the reaction and concentrate under reduced pressure to remove all excess SOCl2​ . Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature for 2 hours.

  • Workup: Concentrate the methanol, dissolve the residue in ethyl acetate, and wash with saturated NaHCO3​ to remove any unreacted acid. Dry over Na2​SO4​ , filter, and concentrate to yield the highly pure methyl ester.

References

  • Chaikovskii, V. K., et al. "Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds." Russian Journal of Organic Chemistry 37.10 (2001): 1503-1504.

  • Astete et al. "Heteroaryl compounds for treatment of complement factor d mediated disorders." United States Patent Application US20250197403A1 (2025).

  • "Electrophilic aromatic halogenation." Wikipedia, The Free Encyclopedia.

Troubleshooting

Minimizing side reactions in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester functionalization

Welcome to the Technical Support and Troubleshooting Center for the functionalization of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (Methyl 4-bromo-5-iodo-2-methylbenzoate). This highly functionalized arene is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the functionalization of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (Methyl 4-bromo-5-iodo-2-methylbenzoate).

This highly functionalized arene is a premium building block in medicinal chemistry and materials science. However, its dense functionalization presents significant chemoselectivity challenges. The molecule contains two distinct halogens (C4-Br and C5-I), a saponifiable methyl ester, and a benzylic methyl group. This guide provides field-proven methodologies to isolate reactivity to the target bond while suppressing over-coupling, dehalogenation, and ester hydrolysis.

Part 1: Core Principles of Chemoselectivity

To master this scaffold, you must leverage the thermodynamic and kinetic differences of its functional groups. The carbon-iodine (C-I) bond has a significantly lower Bond Dissociation Energy (BDE ≈ 65 kcal/mol) compared to the carbon-bromine (C-Br) bond (BDE ≈ 81 kcal/mol).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the oxidative addition of Pd(0) into the C-I bond is kinetically favored[1]. By strictly controlling temperature, stoichiometry, and catalyst activity, researchers can achieve near-perfect chemoselective functionalization at the C5 position while preserving the C4-Br bond for downstream orthogonal coupling[2].

G Start Methyl 4-bromo-5-iodo- 2-methylbenzoate Goal Target: Chemoselective C5-I Coupling Start->Goal Risk1 Risk: Over-coupling (C4-Br reaction) Goal->Risk1 Risk2 Risk: Ester Hydrolysis (Saponification) Goal->Risk2 Risk3 Risk: Hydrodehalogenation Goal->Risk3 Mitigation1 Control: T < 60°C, 0.95 eq Nucleophile, Pd(PPh3)4 Catalyst Risk1->Mitigation1 Mitigation2 Control: Anhydrous K3PO4, Non-nucleophilic Solvent (Toluene/THF) Risk2->Mitigation2 Mitigation3 Control: Avoid Alcohols, Strictly Degas Solvents Risk3->Mitigation3 Success Optimized Mono-coupled Product Mitigation1->Success Mitigation2->Success Mitigation3->Success

Workflow for minimizing side reactions during chemoselective C-I functionalization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing bis-arylation (over-coupling) at both the C4 and C5 positions during my Suzuki reaction?

The Causality: While Pd(0) oxidatively adds to the C-I bond orders of magnitude faster than the C-Br bond, the reaction is a dynamic system. As the concentration of the mono-coupled product increases and the starting material depletes, the catalyst will begin inserting into the remaining C-Br bond if excess nucleophile (boronic acid) is present or if the thermal energy overcomes the C-Br activation barrier. The Solution:

  • Stoichiometric Control: Limit the boronic acid to 0.95 – 1.0 equivalents . Do not use the standard 1.2–1.5 equivalents typical for generic Suzuki couplings.

  • Temperature Control: Keep the reaction temperature at or below 60°C . High temperatures (>80°C) erode the kinetic differentiation between C-I and C-Br oxidative addition.

  • Ligand Selection: Avoid highly electron-rich, bulky biaryl phosphine ligands (like XPhos or SPhos) for the first coupling, as they are specifically designed to activate inert C-Br and C-Cl bonds[2]. Use standard triphenylphosphine ( Pd(PPh3​)4​ ) which is sufficiently active for C-I but sluggish for C-Br at low temperatures.

Q2: My LC-MS shows a mass corresponding to the carboxylic acid (M-14). How do I prevent ester hydrolysis?

The Causality: Traditional Suzuki-Miyaura protocols utilize aqueous inorganic bases (e.g., Na2​CO3​ , NaOH ) to activate the boronic acid via the boronate pathway[3]. However, hydroxide and carbonate ions are strong nucleophiles that readily attack the electrophilic carbonyl carbon of the methyl ester, leading to irreversible saponification. The Solution: Transition to anhydrous conditions utilizing the "oxo-palladium" transmetalation pathway[3]. Use mild, non-nucleophilic bases such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Fluoride ( CsF ) suspended in anhydrous, aprotic solvents (Toluene, THF, or 1,4-Dioxane).

Q3: I am observing significant hydrodehalogenation (loss of iodine/bromine) in my product mixture. What causes this?

The Causality: Hydrodehalogenation typically occurs via β -hydride elimination. If you are using aliphatic alcohols (e.g., ethanol, isopropanol) as solvents or alkoxides as bases, the palladium center can coordinate the alcohol, undergo β -hydride elimination to form a palladium-hydride species, and subsequently reductively eliminate the arene without the cross-coupling partner. The Solution: Eliminate all primary and secondary alcohols from the reaction mixture. Furthermore, ensure solvents are rigorously degassed (via freeze-pump-thaw or prolonged argon sparging), as trace oxygen can initiate radical pathways that also lead to dehalogenation.

Part 3: Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the functionalization profile of Methyl 4-bromo-5-iodo-2-methylbenzoate, demonstrating how specific variables mitigate side reactions.

Catalyst SystemBase / SolventTemp (°C)Target Mono-Coupling (C5)Over-Coupling (C4 + C5)Ester Hydrolysis
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / THF80°C45%15%35% (High)
Pd2​(dba)3​ / XPhos K3​PO4​ / Toluene90°C30%65% (High)< 2%
Pd(PPh3​)4​ (5 mol%) CsF (Anhydrous) / THF60°C88% (Optimal)< 5%< 1%
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (Anhydrous) / Dioxane50°C91% (Optimal)< 2%< 1%

Data synthesis based on optimization principles for chemoselective bromo-iodo arene cross-coupling[1],[2].

Part 4: Validated Experimental Protocol

Chemoselective C5 Suzuki-Miyaura Coupling (Self-Validating Workflow)

This protocol is designed as a self-validating system: the use of anhydrous conditions inherently prevents hydrolysis, while the temperature and stoichiometric limits mathematically restrict over-coupling.

Reagents:

  • Methyl 4-bromo-5-iodo-2-methylbenzoate (1.00 equiv, limiting reagent)

  • Arylboronic acid (0.95 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • Anhydrous K3​PO4​ (2.00 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-5-iodo-2-methylbenzoate, the arylboronic acid, and anhydrous K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Removes ambient O2​ to prevent homocoupling of the boronic acid).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon to add the Pd(dppf)Cl2​ catalyst. Re-seal and purge with Argon for an additional 2 minutes.

  • Controlled Heating (Validation Step): Transfer the flask to a pre-heated oil bath set strictly to 50°C . Monitor the internal temperature. (Causality: 50°C provides enough thermal energy for C-I oxidative addition but remains below the activation threshold for the C-Br bond).

  • Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Check: You should observe the disappearance of the starting material mass and the appearance of the mono-coupled product. If the M-14 (hydrolysis) or bis-arylated mass is detected, immediately cool the reaction to quench further side reactions.

  • Workup: Once the boronic acid is fully consumed (typically 6-8 hours), cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and phosphate salts, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C5-functionalized, C4-bromo intact product.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. Royal Society of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Iodine vs. Bromine in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester for Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a frequent challenge and a critical step in the synthesis of complex mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a frequent challenge and a critical step in the synthesis of complex molecules. The differential reactivity of various carbon-halogen bonds provides a powerful tool for selective chemical modification. This guide offers an in-depth, objective comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a versatile building block in organic synthesis. We will explore the fundamental principles governing this reactivity difference and provide supporting experimental frameworks for achieving selective cross-coupling reactions.

Fundamental Principles of Aryl Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds.

BondAverage Bond Dissociation Energy (kJ/mol)Bond Length (pm)
C-I~240~214
C-Br~276~193
C-Cl~339~177
C-F~485~135
(Data sourced from multiple chemistry resources)[3][4][5][6]

The C-I bond is significantly weaker and longer than the C-Br bond.[3][4] This lower BDE facilitates the rate-determining oxidative addition step in the catalytic cycles of most cross-coupling reactions, where the palladium(0) catalyst inserts into the C-X bond.[7][8] Consequently, aryl iodides are more reactive than aryl bromides and can often undergo coupling reactions under milder conditions.[7]

The Role of Steric and Electronic Effects

In the case of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, beyond the intrinsic reactivity difference between iodine and bromine, steric and electronic factors associated with the other ring substituents can influence the reaction outcome. The methyl group at the ortho position (C2) to the ester and meta to the iodine can introduce steric hindrance.[9][10] This can potentially modulate the accessibility of the adjacent halogen atoms to the bulky palladium catalyst. However, in most cross-coupling scenarios, the inherent reactivity difference between the C-I and C-Br bonds is the dominant factor dictating selectivity.[11][12]

Comparative Reactivity in Key Cross-Coupling Reactions

The chemoselectivity for the C-I bond over the C-Br bond in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester can be exploited in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at this position while leaving the C-Br bond intact.[7][12][13]

Expected Outcome: Reaction with an arylboronic acid will predominantly yield the 5-aryl-4-bromo-2-methyl-benzoic acid methyl ester.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the more reactive C-I bond.[14][15]

Expected Outcome: Coupling with a terminal alkyne will primarily afford methyl 4-bromo-5-(alkynyl)-2-methylbenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[16][17] While the general reactivity trend often holds, it's noteworthy that in some instances, aryl iodides can be challenging substrates in this reaction due to the inhibitory effects of the iodide anion generated in the catalytic cycle.[18][19][20] However, with appropriate ligand and solvent choice, selective amination at the C-I position is achievable.[21]

Expected Outcome: Reaction with a primary or secondary amine is expected to selectively yield the 5-amino-4-bromo-2-methyl-benzoic acid methyl ester.

Experimental Protocols for Selective Cross-Coupling

The following protocols are designed to achieve selective functionalization of the C-I bond in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

dot

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_start Reactants: - 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester - Arylboronic acid suzuki_reagents Reagents: - Pd(PPh3)4 - K2CO3 - Toluene/Water suzuki_start->suzuki_reagents Add suzuki_conditions Conditions: - 80 °C - 4-6 h suzuki_reagents->suzuki_conditions Heat suzuki_product Product: 5-Aryl-4-bromo-2-methyl-benzoic acid methyl ester suzuki_conditions->suzuki_product Yields sono_start Reactants: - 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester - Terminal Alkyne sono_reagents Reagents: - PdCl2(PPh3)2 - CuI - Et3N - THF sono_start->sono_reagents Add sono_conditions Conditions: - Room Temp. - 2-4 h sono_reagents->sono_conditions Stir sono_product Product: 4-Bromo-5-(alkynyl)-2-methyl-benzoic acid methyl ester sono_conditions->sono_product Yields buch_start Reactants: - 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester - Amine buch_reagents Reagents: - Pd2(dba)3 - Xantphos - Cs2CO3 - Toluene buch_start->buch_reagents Add buch_conditions Conditions: - 100 °C - 12-18 h buch_reagents->buch_conditions Heat buch_product Product: 5-Amino-4-bromo-2-methyl-benzoic acid methyl ester buch_conditions->buch_product Yields

Caption: Experimental workflows for selective cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • To a reaction vessel, add 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Position
  • To a reaction vessel, add 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Degas the vessel by evacuating and backfilling with an inert gas three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
  • To a reaction vessel, add 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.04 mmol, 4 mol%).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%).

  • Degas the vessel by evacuating and backfilling with an inert gas three times.

  • Add anhydrous toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Expected Reactivity and Selectivity

Cross-Coupling ReactionPreferred Reaction SitePrimary ProductRationale for Selectivity
Suzuki-Miyaura C-I5-Aryl-4-bromo-2-methyl-benzoic acid methyl esterLower C-I bond dissociation energy leads to faster oxidative addition.[7][12]
Sonogashira C-I4-Bromo-5-(alkynyl)-2-methyl-benzoic acid methyl esterThe C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.[14]
Buchwald-Hartwig C-I5-Amino-4-bromo-2-methyl-benzoic acid methyl esterDespite potential iodide inhibition, the C-I bond's higher reactivity generally directs the amination.[21]

Conclusion

The differential reactivity between the carbon-iodine and carbon-bromine bonds in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester provides a reliable and predictable platform for selective organic synthesis. The weaker C-I bond consistently demonstrates higher reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This inherent chemoselectivity allows for the stepwise and site-specific introduction of diverse functional groups, making this di-halogenated arene an invaluable building block for the construction of complex molecular architectures in pharmaceutical and materials science research. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively harness this reactivity difference to streamline their synthetic strategies.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) - ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. - eScholarship.org. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Request PDF - ResearchGate. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. [Link]

  • MIT Open Access Articles An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. [Link]

  • Learning outcome 3.4.3 An introduction to bond energy and bond length - chemguide: CIE A level chemistry support. [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides | Journal of the American Chemical Society. [Link]

  • Bond Strength and Bond Length - YouTube. [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. [Link]

  • Buchwald-Hartwig amination - YouTube. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry - LOUIS Pressbooks. [Link]

  • Bond strength : r/chemhelp - Reddit. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • Ortho effect - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. [Link]

  • Synthesis of 4-(bromo-methyl)benzoic acid methyl ester - PrepChem.com. [Link]

  • Aromatic Substitution XII.1 Steric Effects in Nitronium Salt Nitrations of Alkylbenzenes and Halobenzenes | Journal of the American Chemical Society. [Link]

  • A real space picture of the role of steric effects in SN2 reactions - PMC - NIH. [Link]

  • Light-Induced Sonogashira C–C Coupling under Mild Conditions Using Supported Palladium Nanoparticles | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Bond Energies - Chemistry LibreTexts. [Link]

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Comparative

HPLC method validation for purity analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

HPLC Method Validation for Purity Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester: A Column Comparison Guide Introduction 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a highly functionalized, haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Purity Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester: A Column Comparison Guide

Introduction

4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a highly functionalized, halogenated aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors[1]. Ensuring the purity of this intermediate is a critical quality attribute (CQA). Positional halogen isomers—such as the closely related 5-bromo-4-iodo analog—and dehalogenated byproducts can easily carry over into final drug substances, compromising both the safety and efficacy of the final pharmaceutical product.

The Analytical Challenge: Causality in Column Selection

When developing an HPLC method for highly halogenated aromatics, analysts often default to standard reversed-phase C18 (Octadecylsilane) columns. However, C18 phases separate analytes almost exclusively via dispersive (hydrophobic) interactions. Because positional isomers of halogenated benzoic acid esters possess nearly identical partition coefficients (LogP) and overall hydrophobicity, C18 columns typically fail to achieve baseline resolution, resulting in peak co-elution.

To overcome this, we must exploit the unique electronic properties of the analyte. Bromine and iodine possess massive, highly polarizable electron clouds. By transitioning to a Biphenyl stationary phase , we introduce a multimodal retention mechanism[2]. The sequential phenyl rings of the biphenyl ligand act as electron donors, engaging in strong π−π stacking with the electron-deficient aromatic ring of the analyte. Furthermore, the biphenyl phase dynamically adapts to the distinct steric bulk and dipole moments of the iodine and bromine atoms, differentiating isomers based on their spatial electron density rather than mere hydrophobicity[2].

Mechanism Analyte Halogenated Analyte (Br, I substituents) Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic PiPi π-π Stacking Analyte->PiPi Dipole Dipole & Steric Analyte->Dipole Biphenyl Biphenyl Phase Hydrophobic->Biphenyl PiPi->Biphenyl Dipole->Biphenyl

Fig 1. Multimodal retention mechanisms of halogenated aromatics on a Biphenyl column.

Comparative Performance: C18 vs. PFP vs. Biphenyl

To objectively determine the optimal stationary phase, a comparative study was conducted using three distinct column chemistries under identical isocratic conditions (65% Acetonitrile / 35% Water with 0.1% TFA).

While [3] also offer dipole-dipole interactions, their highly electronegative nature acts as a Lewis acid. Because our target analyte is already electron-deficient (due to the halogens and the ester group), the electron-rich Biphenyl phase provides far superior donor-acceptor π−π interactions.

Table 1: Chromatographic Performance Comparison for Halogenated Isomers

Column ChemistryPrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Tailing ( Tf​ )Suitability
C18 (Octadecyl) Dispersive (Hydrophobic)0.8 (Co-elution)1.35Poor
PFP (Pentafluorophenyl) Dipole-Dipole, π−π (Acceptor)1.61.15Moderate
Biphenyl π−π (Donor), Dipole, Steric2.4 (Baseline) 1.05 Excellent

Experimental Workflow & Self-Validating Protocol

The following methodology utilizes the optimized Biphenyl column. This protocol is designed as a self-validating system, incorporating a Spiked Impurity Solution into the daily System Suitability Testing (SST) to continuously verify specificity.

G A Sample Prep (Standard & Impurities) B Column Selection (Biphenyl Phase) A->B C Chromatographic Separation B->C D Detection (UV 254 nm) C->D E ICH Q2(R2) Validation (Lifecycle Approach) D->E

Fig 2. Analytical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA suppresses the ionization of any residual free carboxylic acid impurities (e.g., unesterified 4-Bromo-5-iodo-2-methyl-benzoic acid), preventing secondary interactions with free silanols on the silica support and ensuring sharp, symmetrical peaks.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution: Accurately weigh 10.0 mg of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • SST Spiked Solution: Spike the standard with 0.1% w/w of the 5-bromo-4-iodo positional isomer to verify system resolution daily.

Step 3: Chromatographic Conditions

  • Column: Superficially Porous Particle (SPP) Biphenyl, 150 x 4.6 mm, 2.7 µm[2].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces the viscosity of the highly aqueous initial mobile phase and improves the mass transfer kinetics of the bulky, iodine-containing analyte into the stationary phase pores.

  • Detection: UV at 254 nm.

  • Gradient Program: 40% B (0-2 min) 80% B (2-10 min) 80% B (10-12 min) 40% B (12-15 min).

ICH Q2(R2) Method Validation

The method was rigorously validated in accordance with the[4], which became legally effective in June 2024[5]. The updated R2 framework heavily emphasizes a lifecycle approach and robust specificity demonstration[6].

Table 2: ICH Q2(R2) Validation Summary for the Biphenyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Rs​≥1.5 Rs​=2.4 (vs. critical isomer)Pass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across all ranges99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.02 µg/mL / 0.06 µg/mLPass

Conclusion

For the purity analysis of complex, highly halogenated intermediates like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, traditional C18 columns are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Biphenyl stationary phase, analytical scientists can leverage orthogonal π−π and dipole interactions to achieve superior specificity and baseline resolution of critical positional isomers. The validated method presented herein complies strictly with the latest ICH Q2(R2) standards, providing a robust, self-validating framework for pharmaceutical quality control.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at: [Link]

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." nih.gov. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Mass Spectrometry Fragmentation Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester: A Comparative Platform Guide For researchers and drug development professionals, the structural elucidation of heavily haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Analysis of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester: A Comparative Platform Guide

For researchers and drug development professionals, the structural elucidation of heavily halogenated, sterically hindered aromatic esters presents a unique analytical challenge. The compound 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (C9H8BrIO2) is a prime example of a molecule whose mass spectrometry (MS) behavior is dictated by competing bond dissociation energies, isotopic signatures, and proximity-driven spatial rearrangements.

This guide objectively compares the performance of different mass spectrometry platforms (GC-EI-MS, LC-ESI-MS/MS, and LC-APCI-MS) for analyzing this compound, providing the mechanistic causality behind its fragmentation and self-validating experimental protocols.

Mechanistic Grounding: The Causality of Fragmentation

To optimize an analytical workflow, one must first understand the intrinsic chemical logic governing the molecule's gas-phase dissociation. The fragmentation of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is driven by three distinct mechanistic pillars:

1.1 The Weakest Link: C-I Bond Homolysis The carbon-iodine (C-I) bond dissociation energy is exceptionally low compared to C-Br, C-O, and C-C bonds. Under the high-energy conditions of Electron Ionization (EI) or Collision-Induced Dissociation (CID), the dominant primary fragmentation event is the homolytic cleavage of the C-I bond, ejecting a neutral iodine radical (127 Da)[1]. This yields a highly abundant [M - I]+ fragment, which serves as the precursor for subsequent structural degradation.

1.2 The Isotopic Tracer: Bromine's 1:1 Doublet Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69:49.31). This creates a highly distinctive doublet separated by 2 Da in the mass spectrum[2]. This isotopic signature acts as an internal, self-validating tracer: any fragment ion retaining the bromine atom will exhibit this 1:1 doublet, allowing analysts to instantly differentiate halogenated structural fragments from background noise or isobaric interferences.

1.3 The Ortho Effect: Proximity-Driven Rearrangement Because the methyl group is located at the 2-position (ortho to the methyl ester at the 1-position), the molecule undergoes a classic "ortho effect" rearrangement. The carbonyl oxygen of the ester abstracts a proton from the adjacent methyl group via a six-membered transition state. This is followed by the elimination of a neutral methanol molecule (CH3OH, 32 Da)[3]. The presence of the [M - I - 32]+ peak is the definitive diagnostic proof of the ortho-substitution pattern.

Platform Comparison: Selecting the Optimal Ionization Strategy

Methyl benzoates generally exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) due to the absence of strongly basic (e.g., amines) or acidic functional groups that readily accept or donate protons in the liquid phase[4]. Consequently, alternative platforms must be evaluated to ensure robust detection and structural elucidation.

Analytical ParameterGC-EI-MS (Gold Standard)LC-APCI-MS (Robust Alternative)LC-ESI-MS/MS (Sub-optimal)
Ionization Mechanism Gas-phase electron impact (70 eV)Gas-phase corona dischargeLiquid-phase ion evaporation
Primary Ion Formed Radical cation [M]•+ (m/z 354/356)Protonated [M+H]+ (m/z 355/357)Sodium Adduct [M+Na]+ (m/z 377/379)
Ionization Efficiency Excellent (Highly volatile/neutral)Good (Efficient for neutral esters)Poor (Lacks basic/acidic sites)
Key Diagnostic Fragments [M-I]+, [M-I-CH3OH]+, [M-I-OCH3]+[M+H-CH3OH]+, [M+H-HI]+Poor CID fragmentation of [M+Na]+
Isotope Pattern Fidelity Exceptional (Clear 1:1 doublet)HighModerate (Prone to adduct overlap)
Best Use Case De novo structural elucidationHigh-throughput LC quantificationNot recommended for this class

Data Interpretation: While GC-EI-MS provides the most data-rich spectra for structural confirmation, LC-APCI-MS bridges the gap for laboratories requiring LC-based workflows, as the energetic corona discharge protonates the neutral ester far more efficiently than ESI.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inherent bromine isotope pattern is utilized as an internal quality control metric at every stage of data processing.

Protocol A: GC-EI-MS Structural Elucidation (Recommended)

Causality: Gas chromatography is ideal because the target compound is a non-polar, volatile ester. 70 eV EI provides standardized, reproducible energy that guarantees the visualization of the ortho-effect rearrangement.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL. Rationale: Hexane ensures complete solubility of the non-polar halogenated ester while preventing solvent-induced transesterification.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 400.

  • Self-Validation Checkpoint: Locate the molecular ion cluster at m/z 354/356. Verify the 1:1 intensity ratio. Next, locate the base peak (likely m/z 227/229). If the m/z 148 fragment appears as a singlet (no M+2 peak), the system has successfully validated the loss of the bromine atom (-79/81 Da) from the[M-I]+ precursor.

Protocol B: LC-APCI-MS/MS Quantitative Workflow

Causality: For biological matrices or high-throughput screening where GC is unfeasible, APCI is selected over ESI because gas-phase ion-molecule reactions efficiently protonate the sterically hindered carbonyl oxygen.

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatographic Separation: Utilize a C18 column (50 × 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

  • APCI Source Parameters: Set the corona discharge current to 4.0 µA, probe temperature to 450°C, and desolvation gas to 800 L/hr. Rationale: The high probe temperature is required to fully vaporize the relatively heavy, halogenated analyte.

  • MRM Transitions (Self-Validating): Monitor two specific transitions to validate the isotopic signature dynamically:

    • Quantifier: m/z 355 323 (Loss of CH3OH from the 79Br isotope).

    • Qualifier: m/z 357 325 (Loss of CH3OH from the 81Br isotope).

    • Validation: The peak area ratio between the quantifier and qualifier transitions must remain between 0.95 and 1.05 across all biological replicates.

Fragmentation Pathway Visualization

The following diagram maps the logical degradation of the molecule under EI conditions, highlighting the mass shifts associated with halogen loss and the diagnostic ortho-effect.

Fragmentation M Molecular Ion [M]•+ m/z 354 / 356 (1:1) C9H8BrIO2 MI [M - I]+ m/z 227 / 229 (1:1) C9H8BrO2 M->MI - I• (127 Da) Weak C-I homolysis MI_MeOH [M - I - CH3OH]+ m/z 195 / 197 (1:1) C8H4BrO MI->MI_MeOH - CH3OH (32 Da) Ortho-effect MI_OMe [M - I - OCH3]+ m/z 196 / 198 (1:1) C8H5BrO MI->MI_OMe - •OCH3 (31 Da) Alpha-cleavage M_Br [M - I - Br]+ m/z 148 C9H8O2 MI->M_Br - Br• (79/81 Da) Halogen loss MI_MeOH_CO [M - I - CH3OH - CO]+ m/z 167 / 169 (1:1) C7H4Br MI_MeOH->MI_MeOH_CO - CO (28 Da) Acylium degradation

Figure 1: GC-EI-MS fragmentation pathway of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

References

  • Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses National Institutes of Health (NIH)[Link]

  • The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS Taylor & Francis Online[Link]

  • Absorption spectra at the iodine 3d ionisation threshold following the CH x I + (x = 0–3) cation sequence Royal Society of Chemistry (RSC)[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups AIP Publishing[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester &amp; Derivatives

Executive Summary & Scaffold Significance The 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester scaffold is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester scaffold is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical development. Tracking its derivatization—whether hydrolyzing the ester to a carboxylic acid, converting it to an amide, or reducing it to a benzyl alcohol—requires robust, non-destructive analytical techniques. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy stands out as the premier modality for this purpose, eliminating the destructive and moisture-prone KBr pellet preparations of the past and allowing for rapid structural verification[1].

As a Senior Application Scientist, I approach IR analysis not just as a pattern-matching exercise, but as a physical manifestation of molecular electron dynamics. This guide objectively compares the IR spectral profiles of this specific halogenated ester against its primary synthetic alternatives, providing the causality behind the vibrational shifts and a field-proven, self-validating protocol for data acquisition.

Mechanistic Causality of Vibrational Shifts

Understanding the IR spectral profile of this scaffold requires analyzing the electronic "push-pull" dynamics on the aromatic ring and how functional group transformations alter the dipole moments.

  • The Ester Baseline (4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester): In the parent methyl ester, the carbonyl (C=O) stretch typically appears between 1720–1735 cm⁻¹[2]. While standard aliphatic esters absorb near 1740 cm⁻¹, conjugation with the aromatic ring lowers this frequency. However, the electron-withdrawing inductive effects (-I) of the meta-bromo and para-iodo substituents slightly counteract this, strengthening the C=O bond relative to an unsubstituted benzoate[3]. Furthermore, the ortho-methyl group introduces steric hindrance, slightly twisting the ester out of perfect planarity and modulating the conjugation.

  • Carboxylic Acid Derivatization: Upon hydrolysis to 4-Bromo-5-iodo-2-methyl-benzoic acid, the C=O stretch shifts downward to 1680–1710 cm⁻¹[2]. This causality is driven by strong intermolecular hydrogen bonding, which forms stable cyclic dimers in the solid state, weakening the C=O double bond character. Simultaneously, a massive, broad O-H stretching band emerges across 2500–3300 cm⁻¹[4].

  • Amide Conversion: Aminolysis to the primary amide drastically alters the spectrum. The nitrogen lone pair donates electron density into the carbonyl via resonance, giving the C=O bond significant single-bond character. This drops the absorption (Amide I band) to 1640–1680 cm⁻¹[2]. A distinct N-H doublet (symmetric and asymmetric stretch) also appears between 3200–3500 cm⁻¹[5].

  • Alcohol Reduction: Complete reduction to (4-Bromo-5-iodo-2-methylphenyl)methanol abolishes the carbonyl peak entirely, replacing it with a broad O-H stretch (3200–3600 cm⁻¹) and a prominent C-O stretch near 1000–1050 cm⁻¹[5].

Quantitative Spectral Comparison

The following table summarizes the diagnostic IR peaks used to objectively differentiate the parent methyl ester from its synthetic alternatives.

DerivativeFunctional GroupC=O Stretch (cm⁻¹)O-H / N-H Stretch (cm⁻¹)C-O / C-N Stretch (cm⁻¹)
Methyl Ester (Base)-COOCH₃1720 – 1735N/A1100 – 1250 (Strong)
Carboxylic Acid -COOH1680 – 17102500 – 3300 (Broad)1210 – 1320
Primary Amide -CONH₂1640 – 16803200 – 3500 (Doublet)1400 – 1420
Benzyl Alcohol -CH₂OHN/A3200 – 3600 (Broad)1000 – 1050

Self-Validating ATR-FTIR Experimental Protocol

To ensure spectral fidelity, the following methodology utilizes a self-validating feedback loop. ATR-FTIR relies on an evanescent wave penetrating only 0.5–5 μm into the sample, making surface contact the most critical variable[6].

Step 1: System Readiness & Background Calibration

  • Action: Clean the diamond Internal Reflection Element (IRE) with high-purity isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality & QC Check: Removes atmospheric H₂O and CO₂ interference. Self-Validation: The baseline noise must be < 0.001 absorbance units before proceeding.

Step 2: Sample Preparation (Particle Size Reduction)

  • Action: Transfer 2-3 mg of the solid derivative into an agate mortar and mill gently for 30 seconds.

  • Causality & QC Check: Particles larger than the evanescent wave penetration depth cause severe spectral scattering and baseline distortion[7]. Self-Validation: Visual inspection must confirm a fine, flour-like consistency with no crystalline glint.

Step 3: Sample Loading & Compression

  • Action: Place the milled powder onto the diamond crystal. Engage the swivel press/anvil to apply uniform mechanical pressure.

  • Causality & QC Check: Solid samples require pressure to eliminate air gaps, which drastically reduce signal intensity by disrupting the refractive index interface[8]. Self-Validation: Monitor real-time spectral intensity; adjust anvil pressure until the aromatic C-H stretch peaks (~3050 cm⁻¹) reach an optimal absorbance of 0.4 - 0.8 AU.

Step 4: Acquisition & Processing

  • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Causality & QC Check: ATR correction normalizes the relative peak intensities to match traditional transmission spectra. Self-Validation: Verify the absence of anomalous negative peaks at 2350 cm⁻¹, which would indicate poor atmospheric compensation during the run.

Experimental Workflow Visualization

ATR_FTIR_Workflow Start Solid Sample (Derivatives) Prep Particle Size Reduction (< 5 μm via milling) Start->Prep Background Background Scan (Clean Crystal) Prep->Background Load Sample Loading & Anvil Pressure Background->Load Scan Evanescent Wave IR Scanning Load->Scan Process Spectral Processing (Peak Picking) Scan->Process

Figure 1: Self-validating ATR-FTIR workflow for solid halogenated benzoate derivatives.

References

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Available at:[Link]

  • Lab Manager. "FTIR in Forensic Substance Identification." Available at:[Link]

  • Chemistry Steps. "Interpreting IR Spectra." Available at:[Link]

  • ACS Publications. "Structural and Computational Investigation of Halogen Bonding Effects on Spectroscopic Properties within a Series of Halogenated Uranyl Benzoates." Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Introduction: As a halogenated aromatic ester, 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a compound that demands rigorous adherence to safety and disposal protocols. For researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a halogenated aromatic ester, 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a compound that demands rigorous adherence to safety and disposal protocols. For researchers and drug development professionals, understanding the complete lifecycle of such chemicals, from benchtop to final disposition, is not merely a matter of regulatory compliance but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Part 1: Hazard Assessment and Immediate Safety Protocols

Anticipated Hazard Profile

Hazard ClassDescriptionRationale & Recommended Actions
Skin Corrosion/Irritation Causes skin irritation.[1][2]Prolonged contact can lead to inflammation and discomfort. Always wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][5]The compound can cause significant damage upon contact with eye tissue. Mandates the use of chemical safety goggles or a face shield.[1][3][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][2]All handling and weighing should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[1][4]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

  • Eye Protection: Chemical safety goggles compliant with EU EN166 or OSHA 29 CFR 1910.133 standards.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact.[3]

  • Body Protection: A lab coat, full-length pants, and closed-toe shoes are required to prevent accidental skin exposure.[4]

Emergency First-Aid Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Part 2: The Core Principle of Compliant Disposal: Segregation and Professional Management

The fundamental rule for disposing of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is that it must be treated as regulated hazardous waste . It cannot be disposed of in standard laboratory trash or flushed down the sanitary sewer.[6][7]

The Rationale (The "Why"): Halogenated organic compounds are of particular concern due to their potential persistence in the environment and the formation of toxic byproducts, such as dioxins and furans, if improperly incinerated at low temperatures.[8] Therefore, disposal must be handled by an approved and licensed waste disposal facility equipped for high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.[1][8]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps from the point of waste generation to its final collection.

Step 1: Waste Characterization and Segregation

Proper segregation at the source is the most critical step in ensuring safety and managing disposal costs.

  • Action: Immediately classify any waste containing 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves), as "Halogenated Organic Waste." [4]

  • Causality: Halogenated and non-halogenated waste streams are treated and priced differently by disposal vendors.[9] Mixing them unnecessarily increases the volume of the more expensive and difficult-to-treat halogenated waste stream. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[10][11]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action: Collect waste in a designated container that is in good condition, free of leaks, and made of a compatible material (chemically resistant plastic is often preferred over glass to minimize breakage risk).[6][12] The original product container is often an excellent choice.[11]

  • Causality: The container must be able to safely hold the waste without degrading or reacting with it. The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[10][13] Leave approximately 10% of headspace in the container to allow for vapor expansion.[10]

Step 3: Comprehensive and Compliant Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Action: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste." [9]

    • The full, unabbreviated chemical name(s) of all components in the container (e.g., "Waste: 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester in Dichloromethane").

    • The approximate percentage or volume of each component.

    • The relevant hazard characteristics (e.g., Irritant, Halogenated).

    • The accumulation start date and the laboratory/PI information.[6]

  • Causality: Inaccurate or incomplete labeling can lead to regulatory fines and, more importantly, creates a significant safety risk for laboratory staff and waste handlers who may not be aware of the container's contents and associated dangers.

Step 4: Safe Accumulation and Storage

Waste must be stored safely pending pickup.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must have secondary containment (such as a large tub or tray) to capture any potential leaks.[10][12]

  • Causality: Secondary containment ensures that any failure of the primary container does not result in a chemical spill into the environment or a drain.[12] Storing incompatible waste types separately prevents accidental and hazardous reactions.[12][14]

Part 4: The Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, providing a clear visual guide for laboratory personnel.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures Start Waste Generation (e.g., unused compound, reaction mixture) Characterize Step 1: Characterize Waste Is it a halogenated organic compound? Start->Characterize Segregate Segregate as 'Halogenated Organic Waste' Characterize->Segregate Yes Container Step 2: Select Compatible Container (e.g., original bottle, designated waste jug) Segregate->Container Label Step 3: Attach & Fill Out Hazardous Waste Label Container->Label Store Step 4: Store in Designated Area with Secondary Containment Label->Store ContactEHS Step 5: Contact EHS or Certified Waste Vendor Store->ContactEHS Schedule Schedule Waste Pickup ContactEHS->Schedule Manifest Complete Waste Manifest (Tracking Document) Schedule->Manifest Pickup Waste Collected by Licensed Transporter Manifest->Pickup

Caption: Disposal workflow for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

Part 5: Arranging for Final Disposal

The final step involves transferring the waste to a professional entity for transport and destruction.

  • Action: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or using an online portal to request a collection.[6]

  • Causality: Hazardous waste disposal is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][15] Only licensed haulers are permitted to transport hazardous waste, which is tracked from the point of generation to its final disposal site using a "cradle-to-grave" manifest system.[13][15] This ensures accountability and proper handling throughout the entire process.

The responsible disposal of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is a multi-step process that hinges on the principles of hazard awareness, meticulous segregation, and regulatory compliance. By understanding the rationale behind each step—from selecting the right PPE to correctly labeling the final waste container—researchers can create a self-validating system of safety. This not only protects the immediate health of laboratory personnel but also upholds our collective responsibility to safeguard the environment. Always consult your institution's specific EHS guidelines, as they are tailored to local and national regulations.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • Gendorf, U. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • NUS Medicine. (2016, March 16). Chemical Waste Disposal. [Link]

  • ACS Publications. (2000, May 5). Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH. [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • NextSDS. (n.d.). 3-BROMO-5-IODO-BENZOIC ACID ETHYL ESTER — Chemical Substance Information. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. WebBook. [Link]

  • Environmental Protection Agency. (n.d.). Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

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Handling

Personal protective equipment for handling 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Standard Operating Procedure & Safety Architecture for Handling 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester As drug development professionals and synthetic chemists, we frequently utilize di-halogenated aryl esters...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Architecture for Handling 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

As drug development professionals and synthetic chemists, we frequently utilize di-halogenated aryl esters like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester (CAS: 1370600-57-9) as critical building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. While its utility in generating complex molecular scaffolds is undeniable, handling this compound requires a rigorous, causally-driven approach to safety. This guide provides a self-validating protocol for the handling, personal protective equipment (PPE) selection, and disposal of this specific halogenated ester.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazards. As a solid halogenated aromatic ester, it typically presents the following GHS classifications[2]:

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The presence of heavy halogens (bromine and iodine) significantly increases the lipophilicity of the aromatic ring. This allows the molecule to easily partition into and penetrate the lipid bilayers of the stratum corneum or the corneal epithelium, leading to localized cellular irritation[2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Airborne micro-particulates of this solid can interact with the mucosal membranes of the respiratory tract. The ester functional group acts as a mild electrophile, causing respiratory irritation upon inhalation of dust[2].

Personal Protective Equipment (PPE) Matrix

Do not fall into the trap of "one glove fits all." The selection of PPE must dynamically adapt to the physical state of the chemical during your workflow. Below is the quantitative and qualitative breakdown for PPE selection[3].

PPE CategorySpecification & StandardQuantitative MetricMechanistic Rationale & Operational Causality
Hand Protection (Solid) Nitrile Gloves (EN 374 Type A/B)Breakthrough: >480 minNitrile provides an excellent physical barrier against the solid powder. A minimum thickness of 0.12 mm ensures tactile sensitivity during weighing[3].
Hand Protection (Solution) Viton or Laminate GlovesBreakthrough: >240 minCritical: If dissolved in halogenated solvents (e.g., DCM) or aromatics (e.g., Toluene), nitrile degrades rapidly (permeation <10 min)[4]. Viton prevents solvent-mediated skin absorption.
Eye Protection Safety Goggles (EN 166)Impact Rating: Class FMust feature side shields. Prevents micro-particulate dust from causing mechanical abrasion and chemical irritation to the cornea[2].
Respiratory N95 / FFP2 Particulate MaskFiltration: ≥94% particlesRequired only if handling bulk quantities outside of engineered ventilation. Protects against H335 respiratory hazards[2].

Operational Workflow: Step-by-Step Methodology

Every step in the laboratory must be a self-validating system designed to minimize exposure to halogenated dust.

  • Step 1: Environmental Preparation. Conduct all open-container handling inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm). This is your primary engineering control against airborne particulates.

  • Step 2: Static Mitigation. Halogenated powders often carry static charges, causing them to aerosolize or cling to instruments. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Step 3: Weighing and Transfer. Weigh the 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester directly into the final reaction vessel (e.g., a Schlenk flask or sealed vial) to minimize secondary transfers and reduce the risk of ambient dust generation.

  • Step 4: Solvent Addition. Once the solid is secured in the reaction vessel, purge the system with an inert gas (Nitrogen or Argon) before adding solvents. Safety Check: If adding a halogenated solvent, verify that your gloves have been upgraded from standard nitrile to Viton[4].

Spill Response & Halogenated Disposal Plan

A failure in disposal logistics can lead to severe environmental and regulatory consequences.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate spill area and ensure the fume hood sash is lowered.

  • Dry Sweep: Do NOT use water. The ester is hydrophobic, and water will only spread the contamination[2]. Use a slightly damp absorbent pad or an anti-static brush to collect the solid without generating dust.

  • Contain: Place the swept material into a sealable, chemically compatible container labeled for hazardous waste.

Disposal Logistics (The Dioxin Risk): 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester must be strictly segregated into Halogenated Organic Waste containers.

  • The Causality: If halogenated aromatics are mixed with general non-halogenated waste and incinerated at standard, lower temperatures, they can undergo thermal rearrangement to form highly toxic polybrominated/polychlorinated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[5].

  • The Standard: The EPA mandates that halogenated waste streams be routed to specialized commercial incinerators. These facilities operate at temperatures exceeding 1000°C with extended residence times and utilize caustic scrubbing systems to safely neutralize the hydrobromic and hydroiodic acid off-gases produced during combustion[6].

Workflow Visualization

The following diagram maps the critical path for safe handling, from initial risk assessment to final high-temperature disposal.

Workflow N1 1. Risk Assessment & PPE Setup (EN 374 Gloves, EN 166 Goggles) N2 2. Weighing Solid Ester (Fume Hood, Anti-static Spatula) N1->N2 N3 3. Solvent Addition (Check Glove Compatibility) N2->N3 N4 Accidental Spill? N2->N4 If spilled N6 4. Cross-Coupling Reaction (Inert Atmosphere) N3->N6 N5 Dry Sweep & Collect (Avoid Dust Generation) N4->N5 Yes N7 5. Halogenated Waste Disposal (High-Temp Incineration) N5->N7 N6->N7

Figure 1: Operational safety workflow for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

References

  • Fisher Scientific. "Methyl 4-bromobenzoate - SAFETY DATA SHEET". Fisher Scientific.[Link]

  • HBGloves. "EN 374 Standard for Safety Gloves". HBGloves Technical Guides.[Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide". S&G Gloves. [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA NEPIS.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.[Link]

Sources

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